MK-8825
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1380887-60-4 |
|---|---|
Molecular Formula |
C31H30F2N6O3 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-yl]acetamide |
InChI |
InChI=1S/C31H30F2N6O3/c1-29(19-10-20(32)12-21(33)11-19)17-36-31(6-2-3-7-31)28(42)39(29)16-25(40)37-22-9-18-13-30(14-24(18)35-15-22)23-5-4-8-34-26(23)38-27(30)41/h4-5,8-12,15,36H,2-3,6-7,13-14,16-17H2,1H3,(H,37,40)(H,34,38,41)/t29-,30-/m0/s1 |
InChI Key |
IDKKNSOZWQOAAS-KYJUHHDHSA-N |
Isomeric SMILES |
C[C@]1(CNC2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(C[C@@]5(C4)C6=C(NC5=O)N=CC=C6)N=C3)C7=CC(=CC(=C7)F)F |
Canonical SMILES |
CC1(CNC2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)N=C3)C7=CC(=CC(=C7)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MK-8825: A CGRP Receptor Antagonist in Migraine Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. A key player in migraine pathophysiology is the calcitonin gene-related peptide (CGRP), a neuropeptide involved in vasodilation and pain signal transmission. MK-8825 is a potent and selective CGRP receptor antagonist that has been investigated as a tool to understand the role of CGRP in migraine and related pain conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with the CGRP signaling pathway.
Core Mechanism of Action
This compound functions as a competitive antagonist of the CGRP receptor.[1][2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[3] By binding to this receptor complex, this compound prevents the binding of CGRP and subsequently blocks its downstream signaling cascade.[4] This blockade is believed to mitigate the physiological events that contribute to migraine attacks, namely the vasodilation of cranial blood vessels and the transmission of pain signals within the trigeminal nervous system.[4][5] this compound is structurally related to another CGRP receptor antagonist, MK-3207, and was developed by Merck.[6][7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Ki (displacement of [125I]-CGRP) | Native Human (SK-N-MC cells) | 0.052 nM | [8] |
| Ki (displacement of [125I]-CGRP) | Recombinant Human | 0.047 nM | [8] |
| Ki | Rhesus Monkey | 0.059 nM | [8] |
| Ki | Dog | 39 nM | [8] |
| Ki | Mouse | 19 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Value | Reference |
| EC50 (inhibition of capsaicin-evoked dermal blood flow) | Rat | ~7.4 µM | [6][9] |
Signaling Pathway
The following diagram illustrates the CGRP signaling pathway and the mechanism of its inhibition by this compound.
Caption: CGRP signaling pathway and its blockade by this compound.
Experimental Protocols
This compound has been evaluated in several key preclinical models of migraine and pain. The methodologies for these experiments are detailed below.
Nitroglycerin (NTG)-Induced Model of Trigeminal Hypersensitivity
-
Objective: To assess the ability of this compound to prevent the development of central trigeminal sensitization, a key feature of migraine.[2][10]
-
Animal Model: Male Wistar rats.[10]
-
Procedure:
-
Anesthesia is induced and maintained with isoflurane.[10]
-
Extracellular recordings are made from second-order neurons in the spinal trigeminal nucleus that have meningeal afferent input.[10]
-
This compound (5 mg/kg) or vehicle (acidic saline, pH 3.3) is infused intravenously over 10 minutes.[10]
-
One hour after the start of the this compound/vehicle infusion, a continuous intravenous infusion of nitroglycerin (250 µg/kg/h) is administered for two hours to induce neuronal sensitization.[10]
-
Neuronal activity is recorded throughout the experiment to measure changes in firing rate.[10]
-
-
Key Findings: Pre-treatment with this compound prevented the NTG-induced increase in the activity of spinal trigeminal neurons.[2][10]
Cortical Spreading Depression (CSD) Model
-
Objective: To investigate the effect of this compound on pain behaviors associated with cortical spreading depression, the electrophysiological correlate of migraine aura.[11]
-
Animal Model: Freely-moving rats.
-
Procedure:
-
Cortical spreading depression is induced by topical application of potassium chloride (KCl) to the exposed dura mater.[12][13]
-
This compound is administered at different doses to evaluate its effect on CSD-induced behaviors.
-
Behavioral assessments include monitoring for freezing, grooming, and headshakes.[11]
-
Mechanical allodynia can be assessed using von Frey filaments.
-
-
Key Findings: this compound was found to attenuate CSD-induced pain behaviors.[11]
Infraorbital Nerve Ligation Model of Neuropathic Pain
-
Objective: To determine the efficacy of this compound in a model of trigeminal neuropathic pain.[14]
-
Animal Model: Adult male Sprague-Dawley rats.[14]
-
Procedure:
-
A chronic constriction injury is created on the infraorbital nerve.[14]
-
Two weeks post-surgery, mechanical allodynia is assessed in the ipsilateral vibrissal pad using von Frey filaments.[14]
-
This compound (30-100 mg/kg, i.p.) is administered acutely or repeatedly for four days.[14]
-
Mechanical allodynia is reassessed after drug administration.[14]
-
-
Key Findings: Both acute and repeated administration of this compound significantly reduced mechanical allodynia in this model.[14]
Experimental Workflows
The following diagrams illustrate the workflows for two of the key experimental protocols.
Caption: Workflow for the Nitroglycerin-Induced Trigeminal Hypersensitivity Model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceofmigraine.com [scienceofmigraine.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cortical Spreading Depression Rodent Model of Migraine Aura - Creative Biolabs [creative-biolabs.com]
- 13. Cortical spreading depression induces propagating activation of the thalamus ventral posteromedial nucleus in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CGRP receptor blockade by this compound alleviates allodynia in infraorbital nerve-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of MK-8825: A CGRP Antagonist for Migraine Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
MK-8825 is a potent, selective, and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Developed as a research tool, it has been instrumental in elucidating the role of CGRP in the pathophysiology of migraine and other pain conditions. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, preclinical efficacy in various models, and detailed experimental protocols.
Core Mechanism of Action: CGRP Receptor Blockade
This compound exerts its pharmacological effects by competitively binding to the CGRP receptor, thereby preventing the binding of endogenous CGRP. CGRP is a 37-amino acid neuropeptide widely distributed in the central and peripheral nervous systems, particularly in trigeminal ganglion neurons. The release of CGRP is a key event in the cascade leading to migraine pain. It contributes to vasodilation of cranial blood vessels, neurogenic inflammation, and peripheral and central sensitization of the trigeminal pain pathway.
By blocking the CGRP receptor, this compound effectively inhibits these downstream effects. This interruption of the CGRP signaling cascade is the fundamental mechanism by which this compound alleviates migraine-like pain in preclinical models.
CGRP Receptor Signaling Pathway
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP). The binding of CGRP to this receptor complex initiates a signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and neuronal excitability. This compound, by occupying the CGRP binding site, prevents this entire signaling cascade from occurring.
Preclinical Efficacy of this compound
This compound has demonstrated significant efficacy in a variety of preclinical models relevant to migraine and pain. These studies have been crucial in validating the CGRP receptor as a therapeutic target.
Inhibition of Capsaicin-Induced Dermal Vasodilation
A key pharmacodynamic model for assessing CGRP receptor antagonism is the inhibition of capsaicin-induced dermal blood flow. Capsaicin, the pungent component of chili peppers, causes the release of CGRP from sensory nerve endings, leading to localized vasodilation. This compound has been shown to produce a concentration-dependent inhibition of this effect.[1]
Rodent Models of Trigeminal Nociception
This compound has been extensively studied in rodent models that mimic aspects of trigeminal pain associated with migraine.
-
Nitroglycerin (NTG)-Induced Hyperalgesia: Nitroglycerin is a nitric oxide donor that can induce migraine-like headaches in susceptible individuals. In rodent models, NTG administration leads to hyperalgesia. This compound has been shown to prevent the increase in neuronal activity in the spinal trigeminal nucleus induced by nitroglycerin infusion.[3][4]
-
Cortical Spreading Depression (CSD): CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is thought to be the underlying cause of migraine aura. While this compound does not block the CSD wave itself, it effectively attenuates the CSD-induced activation of the trigeminal pain system and the associated pain behaviors.[5]
-
Infraorbital Nerve Ligation: This model of trigeminal neuropathic pain involves the constriction of the infraorbital nerve. This compound has been shown to alleviate the mechanical allodynia (pain in response to a non-painful stimulus) that develops in these animals.[6]
-
Complete Freund's Adjuvant (CFA)-Induced Orofacial Pain: Injection of CFA into the masseter muscle induces localized inflammation and nociceptive behaviors. This compound significantly reduces these pain behaviors and the associated neuronal activation in the trigeminal nucleus caudalis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro and In Vivo Potency
| Parameter | Species | Value | Reference |
| CGRP Receptor Binding Affinity (Ki) | Human | Data not available | |
| CGRP Receptor Binding Affinity (Ki) | Rat | Similar to human | [2] |
| Inhibition of Capsaicin-Evoked Dermal Blood Flow (EC50) | Rat | ~7.4 µM | [1][3] |
Table 2: Efficacy in Preclinical Pain Models
| Model | Species | Dose | Effect | Reference |
| Nitroglycerin-Induced Neuronal Activity | Rat | 5 mg/kg, i.v. | Prevented increase in spinal trigeminal neuron activity | [4] |
| Cortical Spreading Depression | Rat | Two different doses (specific doses not stated in abstract) | Attenuated pain behavior without altering CSD waves | [5] |
| Infraorbital Nerve Ligation | Rat | 30-100 mg/kg, i.p. | Significantly reduced mechanical allodynia | [6] |
| CFA-Induced Orofacial Pain | Mouse | 70 mg/kg, s.c. | Significantly reduced nociceptive behaviors |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Capsaicin-Induced Dermal Blood Flow in Rats
Objective: To assess the in vivo pharmacodynamic activity of this compound by measuring its ability to inhibit CGRP-mediated vasodilation.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Capsaicin solution
-
Vehicle for this compound
-
Laser Doppler flowmetry equipment
Procedure:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a predetermined pretreatment time, anesthetize the rats.
-
Shave a small area of skin on the back of the rat.
-
Apply a solution of capsaicin topically to the shaved area to induce CGRP release and subsequent vasodilation.
-
Measure the change in dermal blood flow using a laser Doppler flowmeter.
-
Compare the blood flow changes in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.
Nitroglycerin-Induced Spinal Trigeminal Neuron Activity in Rats
Objective: To evaluate the effect of this compound on the activation of central trigeminal neurons in a model of migraine-like pain.
Materials:
-
Male Wistar rats
-
This compound (5 mg/kg)
-
Nitroglycerin (10 mg/kg/h infusion)
-
Vehicle for this compound and NTG
-
Anesthetic (e.g., isoflurane)
-
Equipment for extracellular single-unit recording from the spinal trigeminal nucleus
Procedure:
-
Anesthetize the rat and perform a craniotomy to expose the spinal trigeminal nucleus.
-
Identify and record the baseline activity of a single neuron in the spinal trigeminal nucleus that responds to dural stimulation.
-
Administer this compound or vehicle intravenously.
-
After a 60-minute pretreatment period, begin a continuous intravenous infusion of nitroglycerin.
-
Record the neuronal activity for at least two hours following the start of the nitroglycerin infusion.
-
Analyze the change in neuronal firing rate from baseline in both the this compound and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool that has significantly advanced our understanding of the role of CGRP in migraine pathophysiology. Its potent and selective antagonism of the CGRP receptor has been demonstrated in a range of preclinical models, providing a strong rationale for the clinical development of CGRP receptor antagonists for the treatment of migraine. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of pain and headache.
References
- 1. researchgate.net [researchgate.net]
- 2. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
MK-8825 chemical structure and properties
An In-depth Technical Guide to MK-8825
Introduction
This compound is a potent, selective, and orally bioavailable antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Developed as a rational modification of the earlier CGRP receptor antagonist MK-3207, this compound exhibits an increased unbound fraction in rat plasma and enhanced aqueous solubility, leading to significantly improved in vivo potency in rat pharmacodynamic models.[3] Its primary mechanism involves blocking CGRP-mediated signaling, which is implicated in the pathophysiology of migraine and other pain states.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a complex small molecule belonging to the spiro compound chemical class.[3] Its detailed chemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(6S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl]acetamide | [3] |
| CAS Number | 1380887-60-4 | [1] |
| Chemical Formula | C₃₁H₃₀F₂N₆O₃ | [1] |
| Molecular Weight | 572.62 g/mol | [1] |
| Exact Mass | 572.2347 | [1] |
| Synonyms | MK 8825, MK8825 | [1] |
Mechanism of Action
This compound functions as a selective CGRP receptor antagonist. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] In pathophysiological states like migraine, CGRP is released from trigeminal neurons, leading to vasodilation and neurogenic inflammation, contributing to pain signaling.[1]
This compound competitively blocks the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade.[1] This blockade prevents the activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP), a key second messenger that mediates the pro-nociceptive and pro-inflammatory effects of CGRP.[1] By suppressing these pathways, this compound reduces central sensitization and neuroinflammation.[1]
Pharmacological Data
This compound demonstrates high affinity and potency at CGRP receptors, as evidenced by various in vitro and in vivo studies.
| Parameter | Species | Value | Assay/Model | Reference |
| Ki | Rat | ≈17 nM | CGRP Receptor Binding | [1] |
| Ki | Human (native) | 0.052 nM | [¹²⁵I]-CGRP Displacement | [5] |
| Ki | Human (recombinant) | 0.047 nM | [¹²⁵I]-CGRP Displacement | [5] |
| IC₅₀ | Human | ≈0.23 nM | hCGRP-induced cAMP production in HEK293 cells | [1] |
| EC₅₀ | Rat | ≈7.4 µM | Capsaicin-evoked dermal blood flow inhibition | [2][6] |
Experimental Protocols and Studies
This compound has been evaluated in multiple preclinical models of pain and migraine. While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies are described in published literature.
Orofacial Pain Model
-
Objective : To assess the role of CGRP in acute orofacial muscle pain, a surrogate for temporomandibular disorders (TMD).[7]
-
Methodology : An inflammatory agent, Complete Freund's Adjuvant (CFA), is injected into the masseter muscle of mice to induce localized inflammation and pain.[7] Animals are pre-treated with this compound or a vehicle control. Spontaneous nociceptive behaviors (e.g., facial grooming) are recorded and quantified. Neuronal activation is assessed by measuring Fos immunoreactivity in the trigeminal nucleus caudalis (TNC), and systemic inflammation is measured by cytokine levels (e.g., IL-6).[7]
-
Key Findings : Pre-treatment with this compound significantly reduced spontaneous pain behaviors and lowered Fos immunoreactivity in the TNC at 2 and 24 hours post-injection.[7] This suggests that CGRP receptor antagonism can inhibit responses to nociceptive trigeminal activation.[7]
Nitroglycerin-Induced Central Trigeminal Activity
-
Objective : To determine if CGRP receptor blockade can prevent the increase in spinal trigeminal activity induced by the migraine trigger, nitroglycerin (NTG).[8]
-
Methodology : In anesthetized rats, extracellular recordings are made from neurons in the spinal trigeminal nucleus that have meningeal afferent input.[8] this compound (5 mg/kg) or a vehicle is infused one hour prior to a prolonged two-hour infusion of NTG. Neuronal activity is monitored throughout the experiment.[8]
-
Key Findings : Vehicle-treated rats showed a transient increase in neuronal activity following NTG infusion. In contrast, rats pre-treated with this compound did not show this increase; in fact, neuronal activity decreased below baseline.[8] This indicates that CGRP receptors are crucial for the early phase of NTG-induced central trigeminal activation.[8]
Cortical Spreading Depression (CSD) Model
-
Objective : To investigate the effect of this compound on CSD-induced pain behavior, which is relevant to migraine with aura.[4][9]
-
Methodology : In freely-moving rats, CSD is induced while keeping the meninges and blood-brain barrier intact.[4][9] this compound is administered at different doses. Pain-related behaviors (e.g., freezing, grooming) and mechanical allodynia (using von Frey filaments) are evaluated. Neuronal activation is assessed via c-fos immunohistochemistry in relevant brain regions like the TNC.[4][9]
-
Key Findings : this compound dose-dependently reduced CSD-induced pain behaviors and blocked c-fos induction in the TNC.[4] Notably, it did not prevent the CSD electrical wave itself, suggesting that it acts downstream to block the trigeminal pain signaling initiated by CSD rather than the cortical phenomenon itself.[4][9]
Conclusion
This compound is a well-characterized CGRP receptor antagonist with high potency and oral bioavailability demonstrated in preclinical models. Its ability to effectively block CGRP-mediated signaling pathways makes it a valuable research tool for investigating the role of CGRP in pain, particularly in the context of migraine and other trigeminal nociceptive disorders.[3][5] The experimental evidence strongly supports the therapeutic potential of CGRP receptor antagonists in conditions where CGRP plays a key pathophysiological role.[1]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, this compound, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MK-8825: A Technical Guide to Target Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8825 is a potent and selective, orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] It is a non-peptide small molecule that has demonstrated efficacy in preclinical models of migraine and other pain conditions.[3][4] This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of this compound, compiled from publicly available data. The information is presented to support further research and development efforts in the field of CGRP receptor-targeted therapeutics.
Core Target Binding Affinity
This compound exhibits high affinity for the CGRP receptor across multiple species, a critical attribute for its use as a research tool and potential therapeutic agent. The binding affinity is typically determined through radioligand binding assays, where this compound competes with a radiolabeled CGRP analog (e.g., [¹²⁵I]-CGRP) for binding to the receptor. The affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities of this compound for the CGRP receptor in various species.
| Species | Receptor Source | Radioligand | Kᵢ (nM) | Reference |
| Human | SK-N-MC neuroblastoma cells (native) | [¹²⁵I]-CGRP | 0.052 | [5] |
| Human | Recombinant | [¹²⁵I]-CGRP | 0.047 | [5] |
| Rhesus Monkey | Recombinant | [¹²⁵I]-CGRP | 0.059 | [5] |
| Dog | Recombinant | [¹²⁵I]-CGRP | 39 | [5] |
| Mouse | Recombinant | [¹²⁵I]-CGRP | 19 | [5] |
| Rat | Not specified | Not specified | Similar to human | [2] |
Target Selectivity Profile
This compound is characterized as a selective CGRP receptor antagonist.[2][5] While comprehensive kinome-wide selectivity screening data is not publicly available, its development from the highly selective MK-3207 suggests a favorable selectivity profile.[6] High selectivity is crucial for minimizing off-target effects and ensuring that the observed pharmacological activity is due to the specific blockade of the CGRP receptor.
Further characterization of selectivity would typically involve screening against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. Of particular importance is the selectivity against other members of the calcitonin receptor family, such as the amylin and calcitonin receptors, with which the CGRP receptor shares structural homology.
Experimental Protocols
Radioligand Binding Assay for CGRP Receptor Affinity
This protocol is a representative method for determining the binding affinity of a test compound like this compound to the CGRP receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the CGRP receptor (e.g., from SK-N-MC cells or recombinant cell lines).
-
Radioligand: [¹²⁵I]-CGRP.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled CGRP.
-
Assay Buffer: e.g., 25 mM HEPES, 10 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]-CGRP (at a concentration close to its Kd), and either assay buffer (for total binding), a saturating concentration of unlabeled CGRP (for non-specific binding), or the diluted this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation by CGRP, primarily couples to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
References
- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of MK-8825 in Rodent Models
A Technical Guide on the Oral Bioavailability and Pharmacokinetics of the CGRP Receptor Antagonist MK-8825 in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and oral bioavailability of this compound, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in rat models. The information presented is synthesized from publicly available scientific literature.
Executive Summary
This compound has been identified as a CGRP receptor antagonist with good oral activity in rats, making it a valuable tool for preclinical research into the role of CGRP in various physiological and pathological processes, particularly in the context of migraine.[1][2] Developed as an analog of the clinical candidate MK-3207, this compound exhibits an increased unbound fraction in rat plasma and enhanced aqueous solubility.[1] These properties contribute to its improved in vivo potency in rodent models.[1] While the literature confirms its efficacy in rat models of pain and cortical spreading depression, specific quantitative pharmacokinetic data from the primary publication by Bell et al. (2012) is not publicly available. This guide, therefore, summarizes the qualitative findings and presents a generalized experimental protocol typical for such preclinical studies.
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound in rats, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), elimination half-life (t½), and the precise oral bioavailability percentage, are not available in the public domain. The primary research article by Bell et al. (2012) titled "this compound: a potent and selective CGRP receptor antagonist with good oral activity in rats" is the key source for this data, but its full text containing these specific values could not be accessed.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |
| Tmax | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |
| AUC | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |
| t½ | Data not publicly available | Bell et al., 2012, Bioorg Med Chem Lett |
| Oral Bioavailability | Described as "good" | Bell et al., 2012, Bioorg Med Chem Lett |
Experimental Protocols
While the specific experimental details for the pharmacokinetic studies of this compound are not fully disclosed in the available literature, a generalized protocol for determining the oral bioavailability of a compound in rats is described below. This represents a standard methodology widely used in preclinical drug development.
Generalized Protocol for Oral Bioavailability Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Health Status: Healthy, male or female (specified), of a defined age and weight range.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum period (e.g., one week) before the experiment.
-
Housing: Housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to standard chow and water. Animals are typically fasted overnight before dosing.
2. Dosing and Administration:
-
Formulation: this compound is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The vehicle composition is critical and should be reported (e.g., saline, polyethylene glycol, methylcellulose solution).
-
Dose Levels: At least one dose level for both IV and PO routes is used.
-
Intravenous Administration: A single bolus dose is administered, typically into the tail vein, to serve as a 100% bioavailable reference.
-
Oral Administration: A single dose is administered via oral gavage.
3. Blood Sampling:
-
Time Points: Serial blood samples are collected at predetermined time points after dosing. Typical time points might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Site: Blood is typically collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
4. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of the drug in plasma samples.
-
Method Validation: The bioanalytical method must be validated for its specificity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters Calculated:
-
IV data: Clearance (CL), Volume of distribution (Vd), AUCiv, and elimination half-life (t½).
-
PO data: Cmax, Tmax, AUCpo, and elimination half-life (t½).
-
-
Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the formula:
-
F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100
-
Visualizations
As the specific signaling pathways and detailed experimental workflows for this compound are not available, the following diagrams represent generalized concepts relevant to the topic.
Caption: A generalized workflow for determining the oral bioavailability of a test compound in rats.
Caption: The role of CGRP in migraine and the mechanism of action for a CGRP receptor antagonist like this compound.
References
In Vitro Characterization of MK-8825: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8825 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating its mechanism of action through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in the context of migraine and other pain-related disorders where CGRP plays a crucial role.[1][3]
Core Data Summary
The in vitro activity of this compound has been quantified through various assays, establishing its potency and mechanism of action as a CGRP receptor antagonist. The key quantitative parameters are summarized in the table below for ease of comparison.
| Parameter | Value | Assay Description | Species/Cell Line | Reference |
| Ki | ≈17 nM | Competitive radioligand binding assay against CGRP receptors. | Rat | [2] |
| IC50 | ≈0.23 nM | Inhibition of human CGRP-induced cAMP production. | HEK293 cells | [2] |
| EC50 | ≈7.4 μM | Inhibition of capsaicin-evoked dermal blood flow. | Rat | [1][4] |
Mechanism of Action: CGRP Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the CGRP receptor, thereby preventing the binding of the endogenous ligand, CGRP.[2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[1] Upon activation by CGRP, the receptor complex couples to the Gs alpha subunit (Gαs) of the G protein, which in turn activates adenylyl cyclase.[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression that promote pain and inflammation.[1][2] this compound, by blocking the initial binding of CGRP, effectively inhibits this entire signaling cascade.
Signaling Pathway Diagram
Caption: CGRP receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro and ex vivo assays used to characterize this compound are provided below. These protocols are synthesized from best practices and available literature.
CGRP Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the CGRP receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from rat tissues known to express CGRP receptors (e.g., trigeminal ganglia) or from cell lines overexpressing the receptor.
-
Radioligand: [¹²⁵I]-CGRP.
-
Test Compound: this compound, serially diluted.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail and Scintillation Counter .
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CGRP, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
hCGRP-Induced cAMP Production Assay
This cell-based functional assay measures the ability of this compound to inhibit the production of cAMP following stimulation of the human CGRP receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human CGRP receptor.
-
Agonist: Human CGRP (hCGRP).
-
Test Compound: this compound, serially diluted.
-
Stimulation Buffer: e.g., DMEM containing a phosphodiesterase inhibitor like IBMX.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
Protocol:
-
Cell Seeding: Seed the HEK293-hCGRP cells in a 96-well plate and culture overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of hCGRP (typically the EC80 concentration) to each well.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound and fit a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: A representative workflow for the hCGRP-induced cAMP production assay.
Conclusion
This compound is a high-affinity CGRP receptor antagonist with potent inhibitory activity in cellular functional assays. Its in vitro profile demonstrates a clear mechanism of action through the blockade of the CGRP-mediated cAMP signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for CGRP-mediated disorders.
References
- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin gene-related peptide inhibits neuronal apoptosis in heatstroke rats via PKA/p-CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illustration of pain signaling pathway elicited by CGRP [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
The Role of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists in Neuropathic Pain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuropathic pain, a chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Growing evidence implicates the neuropeptide Calcitonin Gene-Related Peptide (CGRP) as a key mediator in the pathogenesis of neuropathic pain through its role in peripheral and central sensitization. Consequently, the antagonism of the CGRP receptor has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of CGRP receptor antagonists in neuropathic pain, detailing the underlying signaling pathways, summarizing preclinical and clinical evidence, and providing detailed experimental protocols for key methodologies cited.
Introduction to CGRP and its Role in Pain Signaling
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems, particularly in sensory neurons.[1][2][3] It is found primarily in C and Aδ sensory fibers that originate from the dorsal root and trigeminal ganglia.[1][2] CGRP plays a crucial role in a variety of physiological processes, including vasodilation and the transmission of pain signals.[2][4] In the context of pain, CGRP is implicated in facilitating nociceptive transmission and contributing to the development and maintenance of a sensitized, hyperresponsive state in both primary and secondary sensory neurons.[1][4] This process, known as sensitization, is a key factor in the transition from acute to chronic pain states, including neuropathic pain.
The CGRP Signaling Pathway in Neuropathic Pain
Under normal physiological conditions, CGRP is involved in nociceptive signaling. However, in states of inflammatory and neuropathic pain, CGRP is upregulated.[1][2][4] Nerve injury leads to an increased expression and release of CGRP in the dorsal root ganglia (DRG) and the dorsal horn of the spinal cord.[4] This elevated CGRP level contributes to both peripheral and central sensitization.
-
Peripheral Sensitization: In the periphery, CGRP contributes to neurogenic inflammation, characterized by vasodilation and increased vascular permeability.[1][4] It also sensitizes nociceptors, lowering their activation threshold and leading to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).[1]
-
Central Sensitization: At the spinal level, the release of CGRP from the central terminals of primary afferent fibers enhances the excitability of second-order neurons in the dorsal horn.[3][4] This potentiation of synaptic transmission contributes to the maintenance of a hyperresponsive state, a hallmark of central sensitization.[1][4]
Signaling Cascade
The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[5] The binding of CGRP to this receptor complex, which is coupled to a Gs protein, primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6] This cascade can lead to the phosphorylation of various downstream targets, modulating neuronal excitability.
Caption: CGRP signaling pathway leading to neuronal sensitization.
Mechanism of Action of CGRP Receptor Antagonists
CGRP receptor antagonists function by blocking the interaction between CGRP and its receptor, thereby inhibiting the downstream signaling cascade that leads to pain sensitization.[7] There are two primary classes of CGRP inhibitors:
-
Small Molecule Antagonists (Gepants): These are small molecules that act as competitive antagonists at the CGRP receptor.[7][8] Examples include ubrogepant, rimegepant, and atogepant.[8][9] They have the advantage of oral administration.[8]
-
Monoclonal Antibodies (mAbs): These are laboratory-produced proteins that target either the CGRP ligand itself or the CGRP receptor.[8][9] Examples targeting the CGRP ligand include fremanezumab, galcanezumab, and eptinezumab, while erenumab targets the CGRP receptor.[9][10] They are administered via injection and have a longer half-life.[8][9]
Caption: Mechanisms of action for CGRP receptor antagonists.
Preclinical Evidence in Animal Models
Numerous preclinical studies using various animal models of neuropathic pain have demonstrated the efficacy of CGRP receptor antagonists in alleviating pain-like behaviors.
Quantitative Data from Preclinical Studies
| Animal Model | CGRP Antagonist | Outcome Measure | Result | Reference |
| L5 Spinal Nerve Transection (L5Tx) in BALB/c mice | CGRP8-37 (i.t. injection) | Mechanical Hypersensitivity | Reduced L5Tx-induced mechanical hypersensitivity. | [11] |
| L5 Spinal Nerve Transection (L5Tx) in BALB/c mice | CGRP8-37 (i.t. injection) | Heat Hypersensitivity | No significant effect on heat hypersensitivity. | [11] |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in rats | MK-8825 (CGRP receptor antagonist) | Mechanical Allodynia | Reduced mechanical allodynia. | [12] |
| Spared Nerve Injury and Diabetic Neuropathy in mice | CGRP8-37 (delivered via microneedle patch) | Local Analgesia | Provided local analgesic benefit without disturbing normal nociception. | [12][13] |
| Capsaicin-Induced Dermal Vasodilation (CIDV) in C57/BL6J mice | Lipidated CGRP peptide antagonists | Dermal Blood Flow | Robust inhibition of capsaicin-induced increases in dermal blood flow. | [14][15] |
Experimental Workflow for Preclinical Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. The role of calcitonin gene-related peptide in peripheral and central pain mechanisms including migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief discussion on the role of calcitonin gene-related peptide in the efficacy of rehabilitation medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. drugs.com [drugs.com]
- 10. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. anesthesiaexperts.com [anesthesiaexperts.com]
- 13. A Pharmacological Review of Calcitonin Gene-Related Peptide Biologics and Future Use for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MK-8825 in Elucidating the Pathophysiology of Trigeminal Neuralgia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigeminal neuralgia (TN) is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain.[1] Its pathophysiology is complex and not fully understood, though it is often associated with neurovascular compression of the trigeminal nerve, leading to demyelination and aberrant neuronal signaling.[1] Preclinical research plays a pivotal role in unraveling the molecular mechanisms underlying TN and in the identification of novel therapeutic targets. One such target is the Calcitonin Gene-Related Peptide (CGRP) receptor. This technical guide focuses on the utility of MK-8825, a potent and selective CGRP receptor antagonist, as a tool to investigate the pathophysiology of trigeminal neuralgia.
This compound: A Selective CGRP Receptor Antagonist
This compound is a small molecule, non-peptide antagonist of the CGRP receptor. Its utility as a preclinical tool is supported by its in vivo potency in rodent models.[2] CGRP is a neuropeptide that is highly expressed in trigeminal ganglion neurons and is implicated in the transmission of pain signals. Blockade of the CGRP receptor by this compound offers a specific means to investigate the role of this signaling pathway in the development and maintenance of trigeminal neuropathic pain.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the key findings from preclinical studies investigating the effects of this compound in rodent models of trigeminal neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in a Rat Model of Trigeminal Neuralgia
| Experimental Model | Drug/Treatment | Dosage | Administration Route | Key Findings | Reference |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Sprague-Dawley Rats | This compound | 30-100 mg/kg | Intraperitoneal (i.p.) | Significantly reduced CCI-ION-induced mechanical allodynia. | [2] |
| Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Sprague-Dawley Rats | AMT (iNOS inhibitor) | 6 mg/kg | Subcutaneous (s.c.) | Mimicked the anti-allodynic effect of this compound. | [2] |
Table 2: Effect of this compound on Nociceptive Behaviors and Neuronal Activation in a Mouse Model of Trigeminal Pain
| Experimental Model | Drug/Treatment | Dosage | Administration Route | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA) injection in the masseter muscle of C57BL/6 mice | This compound | 70 mg/kg | Subcutaneous (s.c.) | Significantly decreased nociceptive pain behaviors. | [3] |
| Complete Freund's Adjuvant (CFA) injection in the masseter muscle of C57BL/6 mice | This compound | 70 mg/kg | Subcutaneous (s.c.) | Significantly reduced Fos immunoreactivity in the ipsilateral Trigeminal Nucleus Caudalis (TNC) at 2 and 24 hours post-injection. | [3] |
Table 3: Effect of this compound on Neuroinflammatory Markers in the Trigeminal Ganglion of CCI-ION Rats
| Marker | Effect of CCI-ION | Effect of this compound Treatment | Reference |
| Activating transcription factor 3 (ATF3) | Marked up-regulation | Not specified | [2] |
| Interleukin 6 (IL-6) | Marked up-regulation | No effect on release | [2][3] |
| Inducible nitric oxide synthase (iNOS) | Marked up-regulation | Inhibition of mRNA up-regulation | [2] |
| Cyclooxygenase-2 (COX-2) | Marked up-regulation | Not specified | [2] |
Experimental Protocols
Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Rats
This is a widely used model to induce trigeminal neuropathic pain.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300 g) are used.
-
Animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital, 60 mg/kg, i.p.).
-
The head is fixed in a stereotaxic frame, and body temperature is maintained with a heating pad.
-
Ophthalmic ointment is applied to the eyes to prevent drying.
-
The surgical area is shaved and disinfected.
2. Surgical Procedure:
-
A midline incision is made on the scalp to expose the skull.
-
The orbital contents are gently retracted to expose the infraorbital nerve (ION).
-
The ION is carefully dissected from the surrounding connective tissue.
-
Two to four loose chromic gut ligatures (e.g., 4-0 or 5-0) are tied around the isolated ION with a 1-2 mm spacing. The ligatures should be tightened until they just indent the nerve without arresting epineural circulation.
-
The muscle and skin are then sutured in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
3. Behavioral Testing for Mechanical Allodynia:
-
Mechanical allodynia is assessed using von Frey filaments.
-
Rats are placed in individual testing chambers with a wire mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the vibrissal pad on the ipsilateral side of the nerve injury.
-
A positive response is recorded as a brisk withdrawal of the head or attacking the filament.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
Testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., 14 days).
Real-Time Quantitative RT-PCR for Neuroinflammatory Markers
1. Tissue Collection and RNA Extraction:
-
At a designated time point post-surgery, rats are euthanized.
-
The ipsilateral trigeminal ganglia are rapidly dissected and frozen.
-
Total RNA is extracted from the tissue using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA quantity and quality are assessed using spectrophotometry and gel electrophoresis.
2. Reverse Transcription:
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random primers).
3. Real-Time PCR:
-
Quantitative PCR is performed using a real-time PCR system.
-
The reaction mixture includes cDNA, forward and reverse primers for the genes of interest (e.g., iNOS, ATF3, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for this compound action in trigeminal neuralgia.
Caption: Experimental workflow for evaluating this compound in a trigeminal neuralgia model.
Discussion and Future Directions
The preclinical evidence strongly suggests that the CGRP signaling pathway is a key contributor to the pathophysiology of trigeminal neuropathic pain. The CGRP receptor antagonist this compound has been shown to effectively alleviate mechanical allodynia in a rat model of trigeminal neuralgia, likely by inhibiting the upregulation of pro-inflammatory and pain-related molecules such as iNOS in the trigeminal ganglion.[2] This highlights the potential of targeting the CGRP pathway for the development of novel analgesics for trigeminal neuralgia.
Future research should focus on several key areas:
-
Dose-Response and Pharmacokinetics: A more detailed characterization of the dose-response relationship and the pharmacokinetic profile of this compound in relevant animal models would be beneficial.
-
Chronic Dosing Studies: The initial studies have focused on acute and short-term repeated dosing. Investigating the effects of chronic this compound administration would provide insights into its long-term efficacy and potential for tolerance development.
-
Exploration of Downstream Mechanisms: Further elucidation of the downstream signaling pathways affected by CGRP receptor blockade beyond iNOS is warranted. This could involve proteomics, transcriptomics, and phosphoproteomics analyses of the trigeminal ganglion following this compound treatment.
-
Clinical Translation: While this compound is a preclinical tool, the findings strongly support the clinical investigation of CGRP receptor antagonists for the treatment of trigeminal neuralgia.
References
- 1. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGRP receptor blockade by this compound alleviates allodynia in infraorbital nerve-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, this compound, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on MK-8825: A Novel Modulator of Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis and progression of a wide array of neurodegenerative disorders. The activation of glial cells, particularly microglia and astrocytes, and the subsequent release of inflammatory mediators contribute to a chronic inflammatory state within the central nervous system (CNS), leading to neuronal dysfunction and death. This document provides a comprehensive overview of the preclinical assessment of a novel investigational compound, MK-8825, and its potential as a therapeutic agent for neuroinflammatory conditions. The focus of this guide is to detail the experimental methodologies and key findings from preliminary studies designed to elucidate the mechanism of action of this compound, with a particular emphasis on its effects on the NLRP3 inflammasome and TREM2 signaling pathways.
Core Compound Profile: this compound
This compound is a novel small molecule compound under investigation for its anti-neuroinflammatory properties. The preliminary data presented herein is intended to provide a framework for the continued evaluation of this and similar compounds in the context of neurodegenerative disease research.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro assays assessing the efficacy of this compound in modulating key inflammatory responses.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated BV-2 Microglia
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 18.9 ± 2.7 |
| LPS (100 ng/mL) | 489.5 ± 25.3 | 876.2 ± 42.1 | 654.7 ± 33.8 |
| LPS + this compound (1 µM) | 215.4 ± 15.8 | 421.3 ± 28.9 | 312.5 ± 21.4 |
| LPS + this compound (10 µM) | 98.7 ± 9.2 | 205.6 ± 15.7 | 145.8 ± 11.9 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of NLRP3 Inflammasome Activation by this compound in Primary Microglia
| Treatment Group | Caspase-1 Activity (RFU) | IL-1β Release (pg/mL) |
| Unstimulated | 105.3 ± 12.7 | 12.1 ± 1.9 |
| LPS + ATP | 1254.8 ± 89.2 | 521.4 ± 35.6 |
| LPS + ATP + this compound (1 µM) | 678.2 ± 45.1 | 234.7 ± 18.9 |
| LPS + ATP + this compound (10 µM) | 254.6 ± 21.9 | 102.3 ± 11.5 |
RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to serve as a guide for further investigation.
In Vitro Model of Neuroinflammation
Cell Culture:
-
BV-2 Microglial Cells: BV-2 cells, an immortalized murine microglial cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Microglia: Primary microglial cultures are established from the cerebral cortices of neonatal C57BL/6 mice (P0-P2). Following dissociation, cells are plated on poly-L-lysine coated flasks and cultured in DMEM/F12 with 10% FBS. Microglia are isolated by gentle shaking after 10-14 days in vitro.
Inflammatory Challenge: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 100 ng/mL.
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the compound is diluted in culture medium to the desired final concentrations. Cells are pre-treated with this compound for 1 hour prior to the addition of the inflammatory stimulus.
Cytokine Measurement: Supernatants from cell cultures are collected and centrifuged to remove cellular debris. The concentrations of IL-1β, TNF-α, and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
NLRP3 Inflammasome Activation Assay
Priming (Signal 1): Primary microglia are primed with LPS (100 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
Activation (Signal 2): Following priming, the cells are treated with this compound for 1 hour. Subsequently, the NLRP3 inflammasome is activated by adding ATP (5 mM) for 45 minutes.
Caspase-1 Activity Assay: Caspase-1 activity in the cell lysates is measured using a fluorometric assay kit that detects the cleavage of a specific caspase-1 substrate.
IL-1β Release: The concentration of mature IL-1β in the culture supernatant is measured by ELISA as described above.
TREM2 Signaling Pathway Analysis
Cell Model: Human induced pluripotent stem cell (iPSC)-derived microglia (iMGLs) are used to investigate the effects on the human TREM2 signaling pathway.
TREM2 Agonist Treatment: iMGLs are treated with a known TREM2 agonist in the presence or absence of this compound.
Western Blot Analysis: Cell lysates are collected at various time points post-treatment. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-SYK (Spleen tyrosine kinase), total SYK, phospho-AKT, and total AKT. Appropriate secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the evaluation of a novel anti-neuroinflammatory compound.
Caption: The NLRP3 inflammasome pathway and the putative inhibitory point of this compound.
Caption: The TREM2 signaling pathway, a potential target for modulation by this compound.
Caption: A generalized experimental workflow for evaluating anti-neuroinflammatory compounds.
Discussion and Future Directions
The preliminary data suggest that this compound is a potent inhibitor of pro-inflammatory cytokine production in activated microglia. Its mechanism of action appears to involve the suppression of the NLRP3 inflammasome pathway. Further studies are warranted to fully elucidate the molecular targets of this compound and to explore its effects on other key neuroinflammatory pathways, such as TREM2 signaling.
Future in vivo studies using animal models of neurodegenerative diseases will be crucial to assess the therapeutic potential of this compound. These studies should focus on evaluating its ability to cross the blood-brain barrier, its pharmacokinetic and pharmacodynamic profiles in the CNS, and its efficacy in improving cognitive and motor deficits. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the continued investigation of this compound and the broader development of novel therapeutics for neuroinflammatory disorders.
Methodological & Application
Application Notes and Protocols for MK-8825 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of MK-8825, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, in in vivo rat studies. This document includes recommended dosage regimens, detailed experimental protocols for oral and intraperitoneal administration, and a summary of its pharmacokinetic profile.
Data Presentation
This compound Dosage Regimens in Rats
The following table summarizes previously reported dosages of this compound used in various rat models. The selection of a specific dose will depend on the experimental model and the desired level of CGRP receptor blockade.
| Experimental Model | Route of Administration | Dosage Range | Reference |
| Neuropathic Pain (Mechanical Allodynia) | Intraperitoneal (i.p.) | 30 - 100 mg/kg | [1] |
| Nitroglycerin-Induced Trigeminal Activity | Intraperitoneal (i.p.) | 5 mg/kg | |
| Cortical Spreading Depression | Intraperitoneal (i.p.) | Two different unspecified doses | [2][3] |
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Notes |
| Cmax (Maximum Concentration) | Not available | |
| Tmax (Time to Maximum Concentration) | Not available | |
| Half-life (t½) | Not available | |
| Bioavailability (F%) | Good oral bioavailability | [4] |
Researchers are encouraged to perform pharmacokinetic pilot studies to determine the optimal dosing regimen for their specific experimental conditions.
Experimental Protocols
Preparation of this compound for In Vivo Administration
A critical step for reproducible in vivo studies is the appropriate formulation of the test compound. While the specific vehicle used in all published studies for this compound is not consistently detailed, a common approach for poorly soluble compounds is to use a suspension.
Vehicle for Suspension (Recommended):
-
0.5% (w/v) Methylcellulose in sterile water.
Preparation Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until a clear, viscous solution is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates before administration. Ensure the suspension is continuously mixed during dosing to maintain homogeneity.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common route for systemic drug administration in rats.
Materials:
-
Prepared this compound suspension
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a suitable restraint device.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe.
-
Injection: Slowly inject the this compound suspension. The maximum recommended injection volume for a rat is typically 10 mL/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.
Oral Gavage Protocol
Oral gavage ensures accurate dosing of a specific volume of the compound directly into the stomach.
Materials:
-
Prepared this compound suspension
-
Sterile syringes
-
Appropriate size gavage needle for rats (typically 16-18 gauge, flexible or curved with a ball tip)
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is gently passed. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound suspension. The recommended maximum oral gavage volume for a rat is 10-20 mL/kg.
-
Withdrawal and Monitoring: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of respiratory distress or discomfort.
Mandatory Visualization
CGRP Signaling Pathway
The following diagram illustrates the signaling pathway of Calcitonin Gene-Related Peptide (CGRP). This compound acts as an antagonist at the CGRP receptor, blocking the downstream effects of CGRP.
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Rat Study
The following diagram outlines a typical experimental workflow for an in vivo study in rats using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting Neuroinflammatory Pathways in Cortical Spreading Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification of Molecular Targets
Initial research into the modulation of cortical spreading depression (CSD) and associated neuroinflammation has explored various signaling pathways. It is critical to distinguish between two compounds that are sometimes mistaken: MK-8825 and MK-886 .
-
This compound is a selective and potent antagonist of the calcitonin gene-related peptide (CGRP) receptor . Its mechanism of action in neurological models is centered on blocking CGRP-mediated signaling, which is heavily implicated in the pathophysiology of migraine and pain.
-
MK-886 is an inhibitor of the 5-lipoxygenase-activating protein (FLAP) . This protein is essential for the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] The therapeutic potential of MK-886 in neurological conditions stems from its ability to suppress neuroinflammation by blocking the production of these lipids.[2][3]
This document provides detailed application notes and protocols for the use of both compounds in the context of CSD and related neuroinflammatory models.
Part 1: this compound as a CGRP Receptor Antagonist in a CSD Model
Application Note: Modulating CSD-Induced Pain Behavior with this compound
This compound has been investigated for its effects on the consequences of cortical spreading depression, rather than the CSD wave itself.[4] Studies in rat models demonstrate that while this compound does not prevent the electrophysiological correlates of CSD (the DC shift and associated blood flow changes), it significantly attenuates the associated pain-like behaviors.[4][5] This suggests that CGRP signaling is a downstream consequence of CSD that contributes to the activation of the trigeminal pain pathway, a key element in migraine headaches.[6][7][8]
The primary application of this compound in a CSD model is to investigate the role of CGRP in translating the cortical event of CSD into a pain response. It is a valuable tool for dissecting the signaling cascade from the cortex to the trigeminal nucleus caudalis (TNC).[4]
Data Presentation: Effects of this compound on CSD-Induced Behaviors
| Parameter | Vehicle Control (CSD) | This compound (1 mg/kg) + CSD | This compound (3 mg/kg) + CSD |
| Freezing Behavior (episodes) | Increased | Dose-dependently reversed | Dose-dependently reversed |
| Grooming Behavior (episodes) | Increased | Dose-dependently reversed | Dose-dependently reversed |
| Wet Dog Shake Behavior (episodes) | Increased | Reversed | Reversed |
| Head Shake Behavior (episodes) | Increased | Reversed | Reversed |
| c-fos Expression in TNC | Increased | Blocked | Blocked |
| c-fos Expression in Amygdala | Increased | No effect | No effect |
| CSD Wave Propagation (DC Shift) | Unchanged | Unchanged | Unchanged |
| Regional Cerebral Blood Flow (rCBF) | Unchanged | Unchanged | Unchanged |
Data synthesized from findings reported in Yilmaz et al., Cephalalgia, 2019.[4][5]
Signaling Pathway: CGRP and Trigeminal Activation Post-CSD
References
- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase-Activating Protein Inhibitors: Promising Drugs for Treating Acute and Chronic Neuroinflammation Following Brain Injury | Neupsy Key [neupsykey.com]
- 3. Blocking leukotriene synthesis attenuates the pathophysiology of traumatic brain injury and associated cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can cortical spreading depression activate central trigeminovascular neurons without peripheral input? Pitfalls of a new concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: MK-8825 Administration in Mouse Models of Orofacial Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orofacial pain, a prevalent and often debilitating condition, presents significant challenges in clinical management. The neuropeptide Calcitonin Gene-Related Peptide (CGRP) has been identified as a key player in the pathophysiology of trigeminal pain, including migraine and temporomandibular disorders (TMD).[1][2] MK-8825, a potent and selective CGRP receptor antagonist, has shown efficacy in preclinical models of orofacial pain, making it a valuable tool for investigating trigeminal nociception and developing novel analgesics.[2][3][4] These application notes provide detailed protocols for the administration of this compound in various mouse models of orofacial pain, along with methods for assessing its analgesic effects.
Data Presentation: Efficacy of this compound in Orofacial Pain Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of orofacial pain.
Table 1: this compound Administration and Efficacy in a Mouse Model of Inflammatory Orofacial Pain
| Parameter | Details |
| Animal Model | Complete Freund's Adjuvant (CFA)-induced masseter muscle inflammation in C57BL/6 mice[5] |
| This compound Dosage | 70 mg/kg |
| Route of Administration | Subcutaneous (s.c.) injection[6] |
| Timing of Administration | Pre-treatment before CFA injection[2] |
| Pain-Related Outcomes | Significant reduction in spontaneous nociceptive facial grooming behaviors (e.g., face rubbing, scratching)[2] |
| Neuronal Activation Marker | Significantly lower level of Fos immunoreactivity in the trigeminal nucleus caudalis (TNC) at 2 and 24 hours post-CFA injection[2] |
| Inflammatory Marker | No significant effect on the release of Interleukin-6 (IL-6)[2] |
Table 2: this compound Administration and Efficacy in a Rat Model of Neuropathic Orofacial Pain
| Parameter | Details |
| Animal Model | Chronic Constriction Injury of the Infraorbital Nerve (CCI-ION) in Sprague-Dawley rats[7] |
| This compound Dosage | 30-100 mg/kg[7] |
| Route of Administration | Intraperitoneal (i.p.) injection[7] |
| Timing of Administration | Acute and repeated administration (4 days) 2 weeks after nerve ligation[7] |
| Pain-Related Outcomes | Significant reduction in CCI-ION-induced mechanical allodynia[7] |
| Mechanism of Action | Inhibition of iNOS mRNA up-regulation in the trigeminal ganglion[7] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Orofacial Pain Model
This model induces a persistent inflammatory state in the masseter muscle, mimicking aspects of temporomandibular disorders (TMD).[8][9]
Materials:
-
C57BL/6 mice
-
Complete Freund's Adjuvant (CFA)
-
Saline solution (0.9%)
-
Isoflurane for anesthesia
-
Insulin syringes with 30-gauge needles
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Inject 20 µL of CFA (typically 1 mg/mL) into the right masseter muscle.[5] A control group should be injected with 20 µL of saline.
-
For the treatment group, administer this compound (70 mg/kg, s.c.) prior to the CFA injection.[6] The control group receives a vehicle injection.
-
Allow the animals to recover from anesthesia in a clean cage.
-
Assess pain-related behaviors at desired time points (e.g., 1, 2, 4, and 24 hours post-injection).
Formalin-Induced Orofacial Pain Model
The formalin test in the orofacial region elicits a biphasic pain response, with an acute neurogenic phase followed by a tonic inflammatory phase.[10][11][12]
Materials:
-
CD-1 or other suitable mouse strain
-
Formalin solution (e.g., 2.5% in saline)[12]
-
Saline solution (0.9%)
-
This compound
-
Vehicle for this compound
-
Observation chambers
-
Video recording equipment
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the desired pre-treatment time.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the upper lip, lateral to the nose.[11]
-
Immediately place the mouse back into the observation chamber and start video recording.
-
Record the cumulative time spent in nociceptive behaviors (e.g., face rubbing, scratching) for up to 45 minutes.
-
Analyze the data in two phases: Phase I (0-5 minutes) and Phase II (15-45 minutes).[12]
Capsaicin-Induced Orofacial Pain Model
Capsaicin injection into the orofacial region induces acute nociception and neurogenic inflammation.[13][14]
Materials:
-
C57BL/6 or other suitable mouse strain
-
Capsaicin solution (e.g., 0.1% in saline with 5% ethanol and 5% Tween 80)
-
Saline solution (0.9%)
-
This compound
-
Vehicle for this compound
-
Observation chambers
-
Video recording equipment
Procedure:
-
Habituate the mice to the observation chambers.
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Inject 10-20 µL of capsaicin solution into the vibrissal pad.[13]
-
Immediately place the mouse in the observation chamber and begin video recording.
-
Record the duration of facial grooming and scratching for 5-10 minutes.
Assessment of Orofacial Pain Behaviors
a. Spontaneous Pain Behaviors:
-
Facial Grooming/Wiping: Observe and quantify the time the animal spends grooming, wiping, or scratching the injected area with its forepaws or hindpaws.[14] This can be done by a blinded observer from video recordings.
-
Mouse Grimace Scale (MGS): Score facial action units (orbital tightening, nose bulge, cheek bulge, ear position, and whisker change) to assess the severity of spontaneous pain.[15]
b. Evoked Pain Behaviors (Mechanical Allodynia):
-
Von Frey Test: Assess the mechanical sensitivity of the orofacial region using von Frey filaments of varying forces.[16] The response is typically a brisk withdrawal of the head or an attack on the filament. The 50% withdrawal threshold can be calculated using the up-down method.
Visualizations
CGRP Signaling Pathway in Trigeminal Nociception
Caption: CGRP signaling in trigeminal pain transmission.
Experimental Workflow for this compound Administration in CFA-Induced Orofacial Pain
Caption: Workflow for testing this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, this compound, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CGRP receptor blockade by this compound alleviates allodynia in infraorbital nerve-ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Preclinical orofacial pain assays and measures and chronic primary orofacial pain research: where we are and where we need to go [frontiersin.org]
- 9. Associations of tissue damage induced inflammatory plasticity in masseter muscle with the resolution of chronic myalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models in the study and treatment of orofacial pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of mouse orofacial pain and the effects of lesioning TRPV1-expressing neurons on operant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spontaneous behavioral responses in the orofacial region: A model of trigeminal pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of TRPV1 and TRPA1 in Spontaneous Pain from Inflamed Masseter Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing MK-8825 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8825 is a potent and selective non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine and other pain-related disorders.[2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] Activation of this G-protein coupled receptor, primarily through Gαs, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] this compound exerts its pharmacological effect by blocking the binding of CGRP to its receptor, thereby inhibiting downstream signaling. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro binding affinity of this compound for the CGRP receptor across different species. The data is presented as the inhibitor constant (Ki), a measure of the concentration of inhibitor required to produce half-maximum inhibition.
| Parameter | Species | Cell Line/System | Value (nM) | Reference |
| Ki | Human | SK-N-MC (native receptor) | 0.052 | [1] |
| Ki | Human | Recombinant Receptor | 0.047 | [1] |
| Ki | Rhesus Monkey | Recombinant Receptor | 0.059 | [1] |
| Ki | Dog | Recombinant Receptor | 39 | [1] |
| Ki | Mouse | Recombinant Receptor | 19 | [1] |
Signaling Pathway and Experimental Workflow
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor (CLR/RAMP1) primarily activates the Gαs subunit of the associated G-protein. This initiates a signaling cascade involving adenylyl cyclase (AC) and the production of cyclic AMP (cAMP) from ATP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as vasodilation. This compound competitively antagonizes this pathway by preventing CGRP from binding to its receptor.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for characterizing the antagonist activity of this compound using cell-based assays. The process begins with the selection and culture of appropriate cells, followed by either a functional assay (cAMP measurement) or a binding assay.
Experimental Protocols
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the CGRP-induced production of intracellular cAMP.
a. Materials:
-
Cell Line: Human neuroblastoma SK-N-MC cells (endogenously expressing the CGRP receptor) or HEK293/CHO cells stably co-expressing human CLR and RAMP1.[5][6][7]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., MEM with 10% FBS for SK-N-MC).
-
Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[8]
-
CGRP Agonist: Human α-CGRP.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit, such as HTRF, AlphaScreen, or ELISA-based assay.[5][8][9]
-
Assay Plates: White, opaque 384-well plates for luminescence/fluorescence-based assays.[8]
b. Protocol:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in stimulation buffer to obtain a range of concentrations for IC50 determination.
-
Prepare a solution of human α-CGRP in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
If using adherent cells, wash the cells with stimulation buffer and pre-incubate for at least 20 minutes at 37°C.[10]
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.[9]
-
Add the CGRP agonist to all wells except the negative control.
-
Incubate for an additional 30 minutes at 37°C.[12]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of CGRP-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the CGRP receptor by assessing its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell Line/Membrane Preparation: Membranes from SK-N-MC cells or HEK293/CHO cells expressing the CGRP receptor.[6][12]
-
Radioligand: [125I]-hCGRP or [125I-Tyr]CGRP(8-37).[12]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.[6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled CGRP (e.g., 1 µM).[12]
-
Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
b. Protocol:
-
Membrane Preparation:
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
Serially diluted this compound or vehicle.
-
Radioligand at a concentration near its Kd value.
-
For non-specific binding wells, add a high concentration of unlabeled CGRP.
-
-
-
Incubation:
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, this compound, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological characterization of novel alpha-Calcitonin Gene-Related Peptide (CGRP) receptor peptide antagonists that are selective for human CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Immunohistochemical Detection of c-fos Expression Following MK-801 (Dizocilpine) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of the non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (Dizocilpine), on neuronal activity through the immunohistochemical detection of the immediate early gene product, c-fos. The expression of c-fos is a widely utilized marker for neuronal activation, and its detection can help elucidate the neurobiological impact of pharmacological agents like MK-801.[1][2][3][4][5]
Scientific Background
MK-801 is a potent and selective non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission.[6][7] By blocking the NMDA receptor's ion channel, MK-801 reduces calcium influx into neurons, a critical step in many forms of synaptic plasticity and neuronal activation.[6] Paradoxically, while MK-801 can be neuroprotective in some contexts, it has also been shown to induce neuronal damage and alter brain activity in specific regions.[6][7][8]
The c-fos protein is a transcription factor that is rapidly and transiently expressed in response to a wide variety of stimuli that lead to neuronal depolarization and increased intracellular calcium.[2][9] This makes c-fos an excellent marker for mapping neuronal populations that are activated or, in some paradigms, disinhibited by pharmacological interventions. Studies have shown that MK-801 can modulate c-fos expression. For instance, it can prevent the induction of c-fos by other stimuli, suggesting a blockade of excitatory pathways.[10] Conversely, in some brain regions, MK-801 administration alone can lead to an increase in c-fos expression, potentially reflecting complex network effects and changes in inhibitory-excitatory balance.[11]
Data Presentation
Quantitative analysis of c-fos-positive neurons is crucial for determining the effect of MK-801 treatment. Data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Quantification of c-fos-Positive Neurons in a Representative Brain Region (e.g., Retrosplenial Cortex) Following MK-801 Administration
| Treatment Group | Dose of MK-801 (mg/kg) | Number of Animals (n) | Average Number of c-fos-Positive Cells/Section (Mean ± SEM) |
| Vehicle Control | 0 | 8 | Example: 15.3 ± 2.1 |
| Low Dose MK-801 | 0.1 | 8 | Example: 45.8 ± 5.6 |
| High Dose MK-801 | 1.0 | 8 | Example: 120.5 ± 12.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing c-fos immunohistochemistry on rodent brain tissue following MK-801 administration.
Animal Preparation and MK-801 Administration
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MK-801 Administration: Dissolve MK-801 (dizocilpine maleate) in sterile saline (0.9% NaCl). Administer the desired dose (e.g., 0.1 - 1.0 mg/kg) via intraperitoneal (i.p.) injection. A vehicle control group receiving only saline should be included.
-
Time Course: The peak expression of the c-fos protein typically occurs between 90 minutes and 2 hours after a stimulus.[2] Therefore, animals should be sacrificed for tissue collection within this timeframe post-injection.
Tissue Preparation: Perfusion and Fixation
-
Anesthesia: Deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.).[9]
-
Transcardial Perfusion: Once the animal is unresponsive to noxious stimuli, perform a transcardial perfusion.
-
Brain Extraction and Post-Fixation: Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.[14]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in 0.1 M PB at 4°C until it sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.[13][14]
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or a freezing microtome.[14] Collect the sections in a cryoprotectant solution or directly into 0.1 M PB.
Immunohistochemistry Protocol
This protocol is adapted from standard free-floating immunohistochemistry procedures.[13][14]
-
Washing: Wash the sections three times for 10 minutes each in 0.1 M phosphate-buffered saline (PBS).[14]
-
Endogenous Peroxidase Quenching (for DAB staining): If using a horseradish peroxidase (HRP) based detection method, incubate the sections in a solution of 3% hydrogen peroxide in PBS for 30 minutes to block endogenous peroxidase activity.[4]
-
Blocking: Incubate the sections in a blocking solution containing 5% normal serum (e.g., goat or donkey serum, depending on the host species of the secondary antibody) and 0.25-0.3% Triton X-100 in PBS for 1-2 hours at room temperature.[13][14]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody directed against c-fos (e.g., rabbit anti-c-fos) diluted in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[12] Incubation is typically performed for 24-48 hours at 4°C with gentle agitation.[4]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS for 1-2 hours at room temperature.[14]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Signal Amplification (ABC Method): Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature, according to the manufacturer's instructions.[14]
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Visualization (DAB Staining): Develop the peroxidase reaction using a 3,3'-diaminobenzidine (DAB) substrate kit. The reaction will produce a brown precipitate at the site of the antigen. Monitor the reaction closely under a microscope and stop it by washing the sections in PBS.
-
Mounting, Dehydration, and Coverslipping: Mount the stained sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of graded ethanol solutions, clear in xylene, and coverslip with a permanent mounting medium.
Quantification and Analysis
-
Image Acquisition: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of c-fos-positive cells between the vehicle and MK-801 treatment groups.
Visualizations
Signaling Pathway
Caption: MK-801 blocks NMDA receptors, altering c-fos expression.
Experimental Workflow
Caption: Workflow for c-fos immunohistochemistry after MK-801 treatment.
References
- 1. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 4. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 5. sysy.com [sysy.com]
- 6. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidants attenuate MK-801-induced cortical neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-alpha-induced c-Fos generation in the nucleus of the solitary tract is blocked by NBQX and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theta/gamma Co-modulation Disruption After NMDAr Blockade by MK-801 Is Associated with Spatial Working Memory Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [en.bio-protocol.org]
- 13. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of C-Fos-Positive Neurons in Mouse Brain Sections Using TruAI™ Deep-Learning Technology | Evident Scientific [evidentscientific.com]
Application Notes and Protocols for MK-8825 in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely utilized preclinical model for inducing neuropathic pain, mimicking symptoms observed in human conditions such as complex regional pain syndrome and other peripheral neuropathies. This model is instrumental in the investigation of novel analgesic compounds. MK-8825 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] CGRP is a neuropeptide implicated in pain transmission and neuroinflammation, making its receptor a compelling target for the development of new pain therapeutics.[3][4]
These application notes provide a detailed protocol for the use of this compound in the CCI model of neuropathic pain. It is critical to note, however, that while CGRP antagonists are of significant interest in pain research, one study reported that acute and repeated administration of this compound (30-100 mg/kg, i.p.) significantly reduced mechanical allodynia in a CCI model of the infraorbital nerve (CCI-ION), but was ineffective in the CCI model of the sciatic nerve (CCI-SN) in rats.[1] Therefore, careful consideration and further investigation are warranted when applying this compound to the sciatic nerve CCI model.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP. In the context of neuropathic pain following nerve injury, CGRP is released from sensory neurons and acts on various cells, including glial cells in the spinal cord.[3][5] This interaction is believed to contribute to central sensitization, a key mechanism underlying chronic pain states. The binding of CGRP to its receptor can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines, which further sensitize neurons.[3][5]
Caption: CGRP signaling pathway in neuropathic pain.
Data Presentation
The following table summarizes the reported effects of this compound in a CCI model of the infraorbital nerve (CCI-ION). To date, no studies have reported positive quantitative data for the efficacy of this compound in the CCI model of the sciatic nerve.
| Model | Species | Compound | Dose | Route of Administration | Outcome Measure | Result | Reference |
| CCI-ION | Rat | This compound | 30-100 mg/kg | Intraperitoneal (i.p.) | Mechanical Allodynia | Significant reduction | [1] |
| CCI-SN | Rat | This compound | 30-100 mg/kg | Intraperitoneal (i.p.) | Mechanical Allodynia | Ineffective | [1] |
Experimental Protocols
Chronic Constriction Injury (CCI) of the Sciatic Nerve
This protocol is adapted from established methods for inducing CCI in rats.[6][7][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the fur on the lateral side of the thigh of the desired hind limb.
-
Place the animal in a prone position and sterilize the surgical area.
-
Make a small skin incision on the lateral surface of the thigh.
-
Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow. A brief twitch of the limb is often indicative of appropriate tightness.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover in a warm, clean cage. Monitor for any signs of distress.
Post-operative Care:
-
House animals individually or in small groups with ample bedding to prevent injury to the affected limb.
-
Provide easy access to food and water.
-
Monitor the surgical wound for signs of infection.
-
Remove wound clips 7-10 days post-surgery.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., acidic saline, pH 3.3, as described for other in vivo studies)[9]
-
Syringes and needles for administration
Preparation:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. Sonication may be required to aid dissolution.
-
Prepare fresh solutions on the day of administration.
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent models.
-
Dosage: Based on studies in other neuropathic pain models, a dosage range of 30-100 mg/kg can be considered.[1] However, dose-response studies are recommended to determine the optimal dose for your specific experimental conditions.
-
Timing: Administration can be acute (a single dose) or chronic (repeated doses over several days). The timing of administration relative to CCI surgery and behavioral testing should be carefully considered and standardized.
Assessment of Neuropathic Pain
Behavioral tests should be conducted at baseline (before CCI surgery) and at various time points post-surgery to assess the development and modulation of neuropathic pain.
Mechanical Allodynia:
-
Apparatus: Von Frey filaments or an electronic von Frey apparatus.
-
Procedure: Place the animal on an elevated mesh platform and allow it to acclimate. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The paw withdrawal threshold (in grams) is recorded.
Thermal Hyperalgesia:
-
Apparatus: Plantar test apparatus (e.g., Hargreaves' test).
-
Procedure: Place the animal in a plexiglass enclosure on a glass floor. A radiant heat source is aimed at the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a CCI model.
Caption: Experimental workflow for CCI and this compound treatment.
Conclusion
The CCI model is a robust tool for studying neuropathic pain. While this compound, as a CGRP receptor antagonist, represents a rational therapeutic agent for investigation, researchers should be aware of the existing evidence suggesting its potential lack of efficacy in the sciatic nerve CCI model. The protocols provided here offer a framework for conducting such studies, and careful experimental design with appropriate controls is essential to validate any findings. Further research is necessary to fully elucidate the role of CGRP and the therapeutic potential of its antagonists in different models of neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of CGRP in Neuroimmune Interaction via NF-κB Signaling Genes in Glial Cells of Trigeminal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-8825 for Blocking CGRP-Induced cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a critical role in the pathophysiology of migraine and other pain disorders. Its biological effects are mediated through the CGRP receptor, a G-protein coupled receptor (GPCR), which upon activation, stimulates adenylyl cyclase and leads to the accumulation of intracellular cyclic AMP (cAMP). This signaling cascade is a key mechanism for CGRP-induced vasodilation and nociceptive transmission.
MK-8825 is a potent and selective, orally bioavailable antagonist of the CGRP receptor.[1][2] By competitively blocking the CGRP receptor, this compound effectively inhibits the downstream signaling pathway, including the production of cAMP. This property makes this compound a valuable tool for studying the physiological roles of CGRP and a promising therapeutic candidate for the treatment of migraine and other CGRP-mediated conditions.[3]
These application notes provide detailed protocols for utilizing this compound to block CGRP-induced cAMP accumulation in a cell-based assay, along with relevant quantitative data and a depiction of the signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the in vitro potency of this compound and a related CGRP receptor antagonist, telcagepant (MK-0974), for the inhibition of CGRP-induced cAMP accumulation and receptor binding affinity.
Table 1: In Vitro Potency of this compound in a cAMP Functional Assay
| Compound | Cell Line | Stimulation | Endpoint | IC₅₀ (nM) |
| This compound | HEK293 (expressing human CGRP receptor) | hCGRP | cAMP Production | ~0.23 |
Data sourced from MedKoo Biosciences.[1]
Table 2: Receptor Binding Affinity of this compound
| Compound | Receptor | Species | Cell Line/Tissue | Assay Type | Kᵢ (nM) |
| This compound | CGRP Receptor | Human (native) | SK-N-MC neuroblastoma cells | [¹²⁵I]-CGRP displacement | 0.052 |
| This compound | CGRP Receptor | Human (recombinant) | - | [¹²⁵I]-CGRP displacement | 0.047 |
| This compound | CGRP Receptor | Rhesus Monkey | - | [¹²⁵I]-CGRP displacement | 0.059 |
| This compound | CGRP Receptor | Rat | - | - | ~17 |
| This compound | CGRP Receptor | Dog | - | - | 39 |
| This compound | CGRP Receptor | Mouse | - | - | 19 |
Data sourced from "this compound: A potent and selective CGRP receptor antagonist with good oral activity in rats".
Table 3: In Vitro Potency of Telcagepant (MK-0974) in a cAMP Functional Assay
| Compound | Cell Line | Stimulation | Endpoint | IC₅₀ (nM) |
| Telcagepant (MK-0974) | HEK293 (expressing human CGRP receptor) | human α-CGRP | cAMP Production | 2.2 ± 0.3 |
| Telcagepant (MK-0974) | HEK293 (expressing human CGRP receptor) | human α-CGRP | cAMP Production (in 50% human serum) | 11 ± 2.1 |
Data sourced from ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974).[4]
Signaling Pathway and Experimental Workflow
CGRP Signaling Pathway and Inhibition by this compound
Caption: CGRP signaling pathway leading to cAMP production and its inhibition by this compound.
Experimental Workflow for Assessing this compound Inhibition of CGRP-Induced cAMP Accumulation
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, this compound, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application of MK-8825 in Trigeminal Ganglion Neuron Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8825 is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide that is highly expressed in trigeminal ganglion (TG) neurons and is a key player in the pathophysiology of migraine and other trigeminal pain disorders. By blocking the CGRP receptor, this compound has been shown to alleviate trigeminal pain in preclinical models, making it a valuable tool for research into trigeminal nociception and for the development of novel analgesics.[1][2][3]
These application notes provide detailed protocols for the use of this compound in primary cultures of trigeminal ganglion neurons. The protocols cover the isolation and culture of TG neurons, application of this compound, and methods to assess its effects on neuronal function.
Mechanism of Action
This compound exerts its effects by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP. In trigeminal ganglion neurons, CGRP signaling is associated with neuronal sensitization, neurogenic inflammation, and the transmission of pain signals. By antagonizing the CGRP receptor, this compound is expected to reduce neuronal excitability and inhibit the release of pro-inflammatory molecules.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on trigeminal pain models. This data provides a basis for understanding the expected efficacy of this compound.
Table 1: Effect of this compound on Mechanical Allodynia in a Rat Model of Trigeminal Neuropathic Pain
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reduction in Allodynia |
| Vehicle | - | ~2.5 | - |
| This compound | 30 | ~6.0 | Significant |
| This compound | 100 | ~8.5 | Significant |
Data adapted from studies on infraorbital nerve ligation models.[1]
Table 2: Effect of this compound on Neuronal Activation (c-Fos expression) in the Trigeminal Nucleus Caudalis (TNC)
| Treatment Group | Condition | Number of c-Fos positive cells in TNC | % Inhibition of Neuronal Activation |
| Vehicle | Saline | Low | - |
| Vehicle | CFA Injection | High | - |
| This compound (70mg/kg) | CFA Injection | Significantly Lower than Vehicle + CFA | Significant |
Data based on a mouse model of trigeminal inflammatory pain induced by Complete Freund's Adjuvant (CFA).[2][3]
Experimental Protocols
Protocol 1: Primary Culture of Trigeminal Ganglion Neurons
This protocol describes the isolation and culture of trigeminal ganglion neurons from rodents.
Materials:
-
Complete Neurobasal medium: Neurobasal-A medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin.
-
Enzyme solution: Collagenase Type IV and Trypsin in a balanced salt solution.
-
Poly-D-lysine and Laminin for coating coverslips.
-
Sterile dissection tools.
Procedure:
-
Dissection: Euthanize neonatal or adult rodents according to approved institutional protocols. Dissect the trigeminal ganglia and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Enzymatic Digestion: Transfer the ganglia to an enzyme solution (e.g., collagenase/dispase) and incubate at 37°C for 30-60 minutes.
-
Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto coverslips pre-coated with poly-D-lysine and laminin.
-
Culture: Culture the neurons in a humidified incubator at 37°C and 5% CO2 in complete Neurobasal medium. Allow the neurons to adhere and extend neurites for at least 24-48 hours before treatment.
Protocol 2: Treatment of Cultured Trigeminal Neurons with this compound
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Complete Neurobasal medium.
Procedure:
-
Prepare serial dilutions of this compound in complete Neurobasal medium. Based on in vivo data and studies with other CGRP antagonists, a starting concentration range of 10 nM to 10 µM is recommended for in vitro experiments.
-
Carefully remove the existing medium from the cultured neurons and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the neurons for the desired treatment duration. For acute effects, a pre-incubation of 30 minutes to 2 hours before stimulation is common. For chronic effects, treatment can extend for 24 hours or longer.
Protocol 3: Assessment of Neuronal Activity using Calcium Imaging
This protocol allows for the functional assessment of this compound's effect on neuronal excitability.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
CGRP or other neuronal stimulants (e.g., capsaicin, KCl).
-
Fluorescence microscope equipped with a live-cell imaging chamber.
Procedure:
-
Dye Loading: Incubate the cultured trigeminal neurons with a calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-treatment: Pre-incubate the dye-loaded cells with this compound or vehicle for the desired duration.
-
Stimulation and Imaging: Mount the coverslip onto the microscope stage and perfuse with a buffer containing CGRP or another stimulus. Record the changes in intracellular calcium concentration by acquiring fluorescence images over time.
-
Analysis: Quantify the fluorescence intensity changes to determine the effect of this compound on CGRP-induced or stimulus-evoked calcium influx.
Protocol 4: Immunocytochemistry for Neuronal Markers
This protocol can be used to assess the expression of proteins of interest in response to this compound treatment.
Materials:
-
Primary antibodies (e.g., anti-c-Fos, anti-β-III tubulin).
-
Fluorescently labeled secondary antibodies.
-
Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100).
-
Mounting medium with DAPI.
Procedure:
-
Treatment: Treat the cultured neurons with this compound and/or a stimulus as described in Protocol 2.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1-0.25% Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with primary antibodies, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
Imaging: Mount the coverslips and visualize the stained neurons using a fluorescence or confocal microscope.
Expected Outcomes
-
Reduced Neuronal Excitability: In calcium imaging experiments, pre-treatment with this compound is expected to attenuate the increase in intracellular calcium induced by CGRP.
-
Inhibition of Sensitization: this compound may reduce the expression of activity-dependent markers like c-Fos in response to neuronal stimulation.
-
Modulation of Neuropeptide Release: It is hypothesized that this compound could inhibit the release of pro-inflammatory neuropeptides from cultured trigeminal neurons.
Conclusion
This compound is a powerful research tool for investigating the role of CGRP in trigeminal neuron function and pain signaling. The protocols outlined in these application notes provide a framework for utilizing this compound in in vitro models of trigeminal ganglion neurons, enabling detailed studies into its mechanism of action and therapeutic potential. Researchers should optimize the suggested concentrations and incubation times for their specific experimental needs.
References
- 1. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the CGRP receptor antagonist (this compound) on the response to trigeminal nociception in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
MK-8825 solubility issues and best solvent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8825.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For most in vitro applications, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions. While specific quantitative solubility data in common organic solvents is not widely published, DMSO is a standard solvent for many small molecule CGRP antagonists. For in vivo studies, this compound has been successfully dissolved in acidic saline (pH 3.3).[1]
Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase Sonication Time: Gently sonicate the solution in a water bath to aid dissolution.
-
Gentle Warming: Warm the solution to 37°C to increase the solubility. Be cautious and monitor for any signs of compound degradation.
-
Use a Co-solvent: For aqueous preparations, starting with a concentrated stock in DMSO and then diluting it into the aqueous buffer can be an effective strategy. However, be mindful of the final DMSO concentration in your experiment, as it can have biological effects.
Q3: Is this compound soluble in aqueous buffers for in vitro assays?
A3: this compound is reported to have enhanced aqueous solubility compared to its predecessors.[2] However, its solubility in neutral aqueous buffers is expected to be low. For in vitro assays requiring aqueous conditions, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay system.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Based on published preclinical studies, this compound can be formulated for in vivo administration by dissolving it in acidic saline at a pH of 3.3.[1] It is crucial to ensure the vehicle is well-tolerated by the animal model and does not interfere with the experimental outcomes.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration in the aqueous buffer exceeds the solubility limit of this compound. | - Increase the proportion of DMSO in the final solution.- Lower the final concentration of this compound.- Investigate the use of surfactants or other solubilizing agents, ensuring they are compatible with your experimental setup. |
| The compound does not fully dissolve in the initial solvent. | The concentration is too high for the chosen solvent, or the compound requires more energy to dissolve. | - Try a lower concentration.- Increase sonication time or gently warm the solution.- If using an aqueous-based solvent, consider adjusting the pH as this compound has been shown to be soluble in acidic saline.[1] |
| Inconsistent results in biological assays. | The compound may not be fully solubilized, leading to inaccurate concentrations. | - Visually inspect your stock and working solutions for any precipitate before use.- Prepare fresh solutions for each experiment.- Consider filtering the stock solution through a 0.22 µm filter after dissolution to remove any undissolved particulates. |
Quantitative Data Summary
| Solvent | Qualitative Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for initial stock solution preparation. |
| Acidic Saline (pH 3.3) | Soluble | Documented for use in in vivo studies.[1] |
| Water (Neutral pH) | Low to Insoluble | Expected to have limited solubility. |
| Ethanol | Likely Soluble | Often used as a co-solvent with aqueous buffers. |
| Methanol | Likely Soluble | General solvent for polar organic molecules. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 572.62 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out 5.73 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If particulates are still visible, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This is a generalized protocol for researchers to determine the solubility of this compound in a specific solvent if required.
-
Materials:
-
This compound powder
-
Selected solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or rotator at a controlled temperature
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, let the vial stand to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC-UV.
-
Visualizations
Caption: Workflow for preparing a concentrated stock solution of this compound.
Caption: Simplified signaling pathway showing this compound as a CGRP receptor antagonist.
References
Technical Support Center: MK-8825 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using MK-8825 in preclinical models. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected changes in liver enzyme levels (e.g., ALT, AST) in our animal models treated with this compound. Is this a known effect?
A1: While there is no direct public data demonstrating hepatotoxicity for this compound, it is important to note that this compound is a structural analog of MK-3207.[1][2] The clinical development of MK-3207 was discontinued due to findings of elevated liver transaminases, suggesting a potential for hepatotoxicity.[3][4][5][6] Therefore, monitoring liver function is a critical step in preclinical studies with this compound.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests on a larger cohort of animals to ensure the observation is consistent and statistically significant. Include a vehicle-only control group.
-
Dose-Response Analysis: Perform a dose-response study to determine if the elevation in liver enzymes is dose-dependent.
-
Histopathology: Conduct a histopathological examination of liver tissue from treated and control animals to look for any signs of cellular damage, inflammation, or other abnormalities.
-
Investigate Mechanism: Consider performing mechanistic studies, such as investigating markers of oxidative stress or mitochondrial dysfunction in liver samples.
Q2: Our in vivo experiments are showing effects on glucose metabolism, which we did not anticipate. Could this be an off-target effect of this compound?
A2: This is a plausible off-target effect that warrants investigation. The predecessor to this compound, MK-3207, was found to have some cross-reactivity with the amylin 1 (AMY1) receptor.[4] Amylin is a peptide hormone that is co-secreted with insulin and plays a role in glycemic control. Therefore, off-target activity at the AMY1 receptor could potentially influence glucose metabolism.
Troubleshooting Steps:
-
In Vitro Receptor Binding Assay: Test the affinity of this compound for the amylin 1 receptor in a competitive binding assay to determine its Ki or IC50 value.
-
Functional Assays: Conduct in vitro functional assays to determine if this compound acts as an agonist or antagonist at the AMY1 receptor.
-
Comparative In Vivo Studies: Design in vivo experiments to compare the metabolic effects of this compound with a known selective amylin receptor agonist or antagonist.
-
Consult Literature: Review literature on the physiological effects of amylin receptor modulation to see if your in vivo observations are consistent with AMY1 receptor activity.
Q3: We are seeing unexpected behavioral changes in our animal models that do not seem to be related to the CGRP pathway. How can we investigate this?
A3: Unexpected behavioral effects could stem from off-target activities on central nervous system (CNS) receptors, ion channels, or enzymes. A systematic approach is needed to narrow down the possibilities.
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Conduct a battery of behavioral tests to better characterize the observed phenotype (e.g., tests for anxiety, locomotion, motor coordination, cognition).
-
Broad Receptor Screening: If resources permit, screen this compound against a broad panel of CNS receptors and ion channels (e.g., a safety pharmacology panel) to identify potential off-target binding.
-
Hypothesis-Driven Investigation: Based on the observed behavior, form hypotheses about potential off-target pathways. For example, if you observe anxiolytic-like effects, you might investigate interactions with GABA-A receptors.
-
In Vivo Target Engagement: If a potential off-target is identified, use techniques like positron emission tomography (PET) with a specific radioligand, if available, to confirm target engagement in the brain at relevant doses of this compound.
Data Presentation
Table 1: Hypothetical Off-Target Kinase Profile for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to show how off-target kinase data might be presented. Actual data for this compound is not publicly available.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| CGRP-R (On-Target) | 0.5 | 99% |
| Kinase A | > 10,000 | < 10% |
| Kinase B | 5,200 | 25% |
| Kinase C | 850 | 65% |
| Kinase D | > 10,000 | < 5% |
| ... | ... | ... |
Table 2: Potential Off-Target Liabilities Based on Related Compounds
| Potential Off-Target | Associated Compound | Observed Effect | Recommended Action |
| Hepatotoxicity | MK-3207 | Elevated liver transaminases[3][4][5][6] | Monitor liver function (ALT, AST) and perform liver histopathology. |
| Amylin 1 (AMY1) Receptor | MK-3207 | Cross-reactivity observed[4] | Conduct AMY1 receptor binding and functional assays; monitor metabolic parameters. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity
-
Cell Culture: Culture a human hepatocyte cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Plate cells and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 24-48 hours. Include a known hepatotoxin as a positive control.
-
Cell Viability Assay: Measure cell viability using a standard method such as an MTS or LDH release assay.
-
Liver Enzyme Activity: Measure the activity of ALT and AST in the cell culture supernatant.
-
Data Analysis: Calculate the EC50 for cytotoxicity and determine the concentration at which significant increases in liver enzyme activity occur.
Protocol 2: Amylin 1 Receptor (AMY1-R) Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AMY1 receptor.
-
Radioligand Binding: In a multi-well plate, combine the cell membranes, a radiolabeled amylin analog (e.g., ¹²⁵I-amylin), and a range of concentrations of this compound or a known AMY1-R ligand (positive control).
-
Incubation and Washing: Incubate to allow binding to reach equilibrium. Then, rapidly filter and wash the samples to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki or IC50 value.
Visualizations
Caption: Workflow for troubleshooting unexpected in vivo effects.
Caption: Potential on-target vs. off-target signaling of this compound.
References
- 1. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Changes in Rats Treated with MK-8825
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting behavioral changes observed in rats during experiments with MK-8825, a selective calcitonin gene-related peptide (CGRP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its primary mechanism of action is to block the binding of CGRP to its receptor, thereby inhibiting the downstream signaling pathways associated with CGRP. This action is particularly relevant in the context of pain, especially migraine, where CGRP is a key mediator.[1][3]
Q2: What are the expected behavioral effects of this compound in rat models of pain?
A2: In rat models, particularly those mimicking migraine through methods like cortical spreading depression (CSD), this compound is expected to reduce pain-related behaviors.[1][2] These behaviors include freezing, excessive grooming, wet-dog shakes, and head shaking.[2] It has also been shown to increase the threshold for mechanical allodynia, indicating an analgesic effect.[2]
Q3: Does this compound have an effect on anxiety-like behaviors in rats?
A3: Based on current research, this compound does not appear to significantly alter anxiety-like behaviors in rats. Studies using the elevated plus-maze, a standard test for anxiety, have shown no significant changes in the time spent in the open arms or other anxiety-related parameters in rats treated with this compound.[2]
Q4: What are the potential side effects or adverse events associated with CGRP receptor antagonists like this compound in rodents?
A4: While specific adverse event profiles for this compound in rats are not extensively detailed in publicly available literature, information from broader studies on CGRP monoclonal antibodies can offer some insights. Potential side effects could include gastrointestinal issues such as constipation or diarrhea, and injection site reactions if administered via injection.[4][5] Cardiovascular effects have been a topic of discussion for CGRP antagonists, but significant adverse cardiovascular events have not been prominent in preclinical and clinical studies.[4]
Troubleshooting Guides
Issue 1: No significant reduction in pain-related behaviors is observed after this compound administration.
-
Possible Cause 1: Suboptimal Dosage. The dose of this compound may be insufficient to achieve a therapeutic effect.
-
Troubleshooting Step: Review the dose-response relationship for this compound in the specific rat model being used. Consider conducting a dose-ranging study to determine the optimal effective dose. Published studies have used doses such as 5 mg/kg for intravenous administration.[6]
-
-
Possible Cause 2: Inappropriate Administration Route or Timing. The method and timing of drug delivery can significantly impact its efficacy.
-
Troubleshooting Step: Ensure the administration route (e.g., intraperitoneal, intravenous) is appropriate for the experimental design and that the timing of administration allows for sufficient drug absorption and distribution before the behavioral test. For instance, in some studies, this compound was administered 30 minutes before the induction of the pain stimulus.[1]
-
-
Possible Cause 3: Model-Specific Insensitivity. The specific pain model being used may not be sensitive to CGRP receptor antagonism.
-
Troubleshooting Step: Verify that the pain model is known to be CGRP-dependent. Models of migraine and neuropathic pain are generally more responsive to CGRP antagonists.
-
Issue 2: Unexpected changes in locomotor activity are observed.
-
Possible Cause 1: Off-Target Effects or High Dosage. While not a commonly reported effect, high doses of any compound can lead to unexpected behavioral changes.
-
Troubleshooting Step: Review the dose being used. If it is at the higher end of the reported range, consider reducing it. It is also advisable to include a control group that receives a vehicle to differentiate drug-specific effects from other experimental factors.
-
-
Possible Cause 2: Confounding Factors in the Experimental Environment. The testing environment can influence locomotor activity.
-
Troubleshooting Step: Ensure that the testing environment (e.g., lighting, noise levels) is consistent across all experimental groups and sessions. Habituate the rats to the testing arena before the experiment to reduce novelty-induced hyperactivity.
-
Issue 3: Inconsistent results across different behavioral tests.
-
Possible Cause: Different Behavioral Domains Being Assessed. this compound has a specific mechanism of action that may not affect all behavioral domains equally.
-
Troubleshooting Step: Recognize that this compound primarily targets pain pathways mediated by CGRP. It is not expected to have significant effects on anxiety or cognitive behaviors. Therefore, observing an effect in a pain assay (e.g., von Frey test) but not in an anxiety assay (e.g., elevated plus-maze) is a consistent and expected finding.
-
Data Presentation
Table 1: Summary of this compound Effects on Pain-Related Behaviors in a Rat Cortical Spreading Depression (CSD) Model
| Behavioral Parameter | Control (CSD + Vehicle) | This compound Treated (CSD) | Expected Outcome |
| Freezing Episodes | Increased | Significantly Reduced | Reduction in freezing behavior[2] |
| Grooming Bouts | Increased | Significantly Reduced | Reduction in excessive grooming[2] |
| Head Shakes | Increased | Significantly Reduced | Reduction in headshake frequency[2] |
| Wet Dog Shakes | Increased | Significantly Reduced | Reduction in wet-dog shake episodes[2] |
| Mechanical Withdrawal Threshold (von Frey) | Decreased | Significantly Increased | Increased pain threshold[2] |
Table 2: Summary of this compound Effects on Anxiety-Like and Locomotor Behaviors
| Behavioral Test | Parameter | Control (Vehicle) | This compound Treated | Expected Outcome |
| Elevated Plus-Maze | Time in Open Arms (%) | Baseline | No Significant Change | No anxiolytic or anxiogenic effect[2] |
| Open Arm Entries (%) | Baseline | No Significant Change | No anxiolytic or anxiogenic effect[2] | |
| Open Field Test | Total Distance Traveled | Baseline | No Significant Change | No significant effect on locomotor activity |
| Time in Center Zone | Baseline | No Significant Change | No anxiolytic or anxiogenic effect |
Experimental Protocols
1. Cortical Spreading Depression (CSD)-Induced Pain Behavior Model
-
Objective: To assess the effect of this compound on pain-related behaviors induced by CSD.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Create a small burr hole over the parietal cortex.
-
Induce CSD by applying a cotton ball soaked in 1M KCl solution to the exposed dura for 10 minutes.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes prior to CSD induction.
-
Following recovery from anesthesia, place the rat in an observation chamber.
-
Record the frequency and duration of pain-related behaviors (freezing, grooming, head shakes, wet-dog shakes) for a defined period (e.g., 2 hours).
-
Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-CSD.
-
2. Elevated Plus-Maze Test
-
Objective: To evaluate the effect of this compound on anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using a video-tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
3. Open Field Test
-
Objective: To assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena with walls.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the rat in the center of the open field.
-
Allow the rat to explore the arena for a defined period (e.g., 10-15 minutes).
-
Use a video-tracking system to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Mandatory Visualization
Caption: CGRP signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the CGRP receptor antagonist (this compound) on the response to trigeminal nociception in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Adverse event reporting of four anti-Calcitonin gene-related peptide monoclonal antibodies for migraine prevention: a real-world study based on the FDA adverse event reporting system [frontiersin.org]
- 6. Elevated plus maze - Wikipedia [en.wikipedia.org]
Technical Support Center: MK-8825 and Cortical Spreading Depression (CSD) Waves
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of MK-8825 on cortical spreading depression (CSD). Here you will find troubleshooting guidance and frequently asked questions regarding experiments where this compound does not appear to affect CSD waves.
Frequently Asked Questions (FAQs)
Q1: We are not observing any change in the electrophysiological parameters of cortical spreading depression (CSD) waves after administering this compound. Is this expected?
A1: Yes, this is the expected outcome in in-vivo experiments. Studies have consistently shown that systemic administration of this compound, a selective CGRP receptor antagonist, does not alter the fundamental characteristics of CSD waves, such as the DC shift and associated hemodynamic responses.[1][2][3] While CSD is a key event in migraine with aura, this compound's therapeutic action is not directed at the initiation or propagation of the CSD wave itself.[2][4] Instead, it targets the downstream consequences of CSD, particularly the activation of the trigeminal pain pathway.[1][2][3]
Q2: If this compound doesn't affect the CSD wave, how does it exert its therapeutic effect in migraine models?
A2: Cortical spreading depression is understood to be a trigger for the activation of trigeminal nerve afferents, leading to the release of calcitonin gene-related peptide (CGRP).[5] CGRP is a potent vasodilator and is heavily implicated in the pain signaling associated with migraine.[5] this compound functions by blocking CGRP receptors, thereby inhibiting the downstream effects of CGRP release, such as neurogenic inflammation and pain transmission.[1][2][3] Essentially, this compound mitigates the CSD-induced pain behaviors without affecting the initial neurological event of CSD.[1][2][3]
Q3: Are there any experimental conditions under which a CGRP antagonist might affect CSD?
A3: There is some evidence from in-vitro studies using rat neocortical slices that CGRP receptor antagonists, including this compound, can have a dose-dependent inhibitory effect on the propagation of CSD.[5][6] This suggests a potential role for endogenous CGRP in facilitating CSD under certain conditions. However, these findings in brain slices, which lack a blood-brain barrier and normal physiological circulation, have not been replicated in in-vivo models with systemic drug administration.[4] The discrepancy may be due to the inability of systemically administered this compound to reach a sufficient concentration in the brain parenchyma to directly affect the CSD wave.
Q4: How can we be sure our dose of this compound is effective if it's not changing the CSD waveform?
A4: The efficacy of this compound in a CSD model should be assessed by measuring its impact on CSD-induced pain-related behaviors and neuronal activation in pain-processing centers. For example, studies have shown that this compound effectively reverses CSD-induced freezing and grooming behaviors in rats.[1][2][3] Additionally, you can assess neuronal activation by measuring c-fos expression in the trigeminal nucleus caudalis (TNC), which is expected to be blocked by effective doses of this compound.[1][2]
Troubleshooting Guide
Issue: No observable effect of this compound on any experimental parameters after CSD induction.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assessment Endpoint | Ensure you are not solely relying on electrophysiological recordings of CSD waves to determine the efficacy of this compound. The primary endpoints should be behavioral (e.g., pain behaviors) and immunohistochemical (e.g., c-fos in TNC). |
| Suboptimal Drug Dosage or Administration Route | Verify that the dose of this compound is consistent with published studies (e.g., intraperitoneal administration in rats).[2] Consider performing a dose-response study to determine the optimal concentration for your specific experimental setup. |
| Timing of Drug Administration | Administer this compound prior to the induction of CSD to ensure it is bioavailable and has reached its target receptors before the CSD-induced CGRP release. A common pre-treatment time is 30 minutes before CSD induction.[2] |
| Ineffective CSD Induction | Confirm that your method of CSD induction (e.g., KCl application) is reliably producing robust CSD waves with consistent characteristics. Monitor the DC potential shift to validate the occurrence of CSD. |
Quantitative Data Summary
The following table summarizes the differential effects of CGRP receptor antagonists on CSD in in-vitro versus in-vivo settings.
| Experimental Model | Drug | Dosage/Concentration | Effect on CSD Wave | Effect on CSD-Induced Pain Behavior | Reference |
| In-vitro (rat neocortical slices) | This compound | IC50 of 1.8 µM | Dose-dependent reduction in CSD propagation area | Not Applicable | [6] |
| In-vitro (rat neocortical slices) | CGRP 8-37 | 3 µM | Significant reduction in CSD area | Not Applicable | [6] |
| In-vivo (freely-moving rats) | This compound | Two different doses administered | No effect on DC shifts or hemodynamic response | Dose-dependently attenuated pain response | [1][2][3] |
| In-vivo (rats) | Atogepant | 5 mg/kg oral or intravenous | No effect on CSD susceptibility or associated cerebral blood flow | Not directly assessed, but effective on downstream consequences | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the context of investigating this compound and CSD.
CSD Induction and Electrophysiological Recording in Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and mount it in a stereotaxic frame. Perform a craniotomy to expose the cerebral cortex.
-
Electrode Placement: Place recording electrodes (e.g., Ag/AgCl electrodes) on the cortical surface to record the DC potential. A reference electrode can be placed on the skull.
-
CSD Induction: Create a small burr hole for the application of a CSD-inducing agent. A common method is the application of a high concentration of potassium chloride (KCl) solution (e.g., 1 M) onto the cortical surface.
-
Data Acquisition: Record the DC potential using a suitable amplifier and data acquisition system. A characteristic negative DC shift will indicate the occurrence of a CSD wave.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose and time point before CSD induction.
Assessment of CSD-Induced Pain Behavior
-
Behavioral Monitoring: Place the animal in an observation chamber and record its behavior using a video camera.
-
CSD Induction: Induce CSD as described above.
-
Behavioral Scoring: After CSD induction, score specific pain-related behaviors such as freezing (immobility) and grooming (excessive cleaning). The duration and frequency of these behaviors are quantified.
-
Drug Efficacy Assessment: Compare the behavioral scores between animals treated with this compound and a vehicle control group. A significant reduction in pain behaviors in the this compound group indicates drug efficacy.
Visualizations
Caption: CGRP signaling pathway in CSD-induced pain.
Caption: Experimental workflow for studying this compound and CSD.
Caption: Why this compound doesn't affect CSD waves.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. researchgate.net [researchgate.net]
- 3. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule CGRP antagonist atogepant does not affect cortical spreading depression susceptibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Critical role of calcitonin gene-related peptide receptors in cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Potency of CGRP Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo potency of CGRP antagonists, with a focus on compounds like MK-8825.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CGRP antagonists like this compound?
A1: this compound is a potent and selective small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, this compound blocks the signaling cascade initiated by CGRP. This neuropeptide is a potent vasodilator and is critically involved in pain signaling pathways, particularly those implicated in migraine pathophysiology. CGRP receptor activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), and antagonists like this compound inhibit this process.
Q2: What are the key preclinical assays to evaluate the in vivo potency of a CGRP antagonist?
A2: Several preclinical models are instrumental in assessing the in vivo potency of CGRP antagonists. A common pharmacodynamic assay is the capsaicin-induced dermal blood flow model, where a CGRP antagonist's ability to inhibit vasodilation is measured.[3][4][5][6] Animal models of migraine and neuropathic pain, such as the chronic constriction injury of the infraorbital nerve model, are also employed to evaluate the analgesic effects of these compounds.[7]
Q3: How does the potency of this compound translate across different species?
A3: this compound was developed as a modification of a previous compound, MK-3207, to enhance its properties for in vivo studies in rats. It exhibits high affinity for both human and rat CGRP receptors.[1] While specific quantitative data across a wide range of species in a single study is limited, it is known to be a potent inhibitor of rat CGRP receptors.[8] Generally, assessing the binding affinity (Ki) and functional inhibition (IC50) across species is crucial for predicting human efficacy.
Troubleshooting Guide
Issue 1: Suboptimal in vivo efficacy despite high in vitro potency.
-
Possible Cause 1: Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid clearance, or a short half-life in the chosen animal model.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine parameters such as AUC, Cmax, Tmax, half-life, and bioavailability.
-
If oral bioavailability is low, consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) for initial efficacy studies.
-
Formulation optimization can also be explored to improve solubility and absorption.
-
-
-
Possible Cause 2: Low Target Engagement: The administered dose may not be sufficient to achieve adequate receptor occupancy at the target site.
-
Troubleshooting Steps:
-
Perform a dose-response study to establish a clear relationship between the dose and the desired pharmacological effect.
-
Utilize a pharmacodynamic biomarker, such as the capsaicin-induced dermal blood flow model, to confirm target engagement in vivo.
-
-
-
Possible Cause 3: Species-Specific Differences in Metabolism: The metabolic profile of the antagonist may vary significantly between the species used for in vitro and in vivo testing.
-
Troubleshooting Steps:
-
Analyze the metabolic stability of the compound in liver microsomes from different species (e.g., rat, dog, monkey, human).
-
Identify major metabolites and assess their activity at the CGRP receptor.
-
-
Issue 2: Variability in experimental results.
-
Possible Cause 1: Inconsistent Dosing Formulation: Poor solubility of the compound can lead to inconsistent concentrations in the dosing solution.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved in the vehicle. Sonication or gentle heating may be necessary.
-
Prepare fresh dosing solutions for each experiment.
-
Assess the stability of the compound in the chosen vehicle over the duration of the experiment.
-
-
-
Possible Cause 2: Animal Model Variability: The physiological state of the animals can influence the experimental outcome.
-
Troubleshooting Steps:
-
Ensure animals are properly acclimatized before the experiment.
-
Control for factors such as age, weight, and sex.
-
Standardize the experimental procedures to minimize variability between animals and experimental groups.
-
-
Issue 3: Unexpected side effects or off-target activity.
-
Possible Cause 1: Lack of Receptor Selectivity: The antagonist may interact with other receptors, leading to unintended pharmacological effects.
-
Troubleshooting Steps:
-
Screen the compound against a panel of other receptors, especially those structurally related to the CGRP receptor.
-
Observe the animals closely for any adverse effects after administration.
-
-
-
Possible Cause 2: Vehicle-Related Effects: The vehicle used to dissolve the compound may have its own biological effects.
-
Troubleshooting Steps:
-
Include a vehicle-only control group in all experiments.
-
If possible, choose a vehicle with a known safety profile and minimal biological activity.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound Against CGRP Receptors
| Species | Assay Type | Potency (IC50/Ki) | Reference |
| Human | Radioligand Binding (Ki) | Similar to rat | [1] |
| Rat | Radioligand Binding (Ki) | Similar to human | [1] |
| Rat | Capsaicin-evoked Dermal Blood Flow (EC50) | ~7.4 µM | [8] |
Table 2: Preclinical Pharmacokinetic Parameters of Representative Small Molecule CGRP Antagonists
| Species | Compound | Route | Tmax (hr) | T1/2 (hr) | Bioavailability (%) | Reference |
| Rat | KMS88009 | PO | 1.7 | 4.0 | 27.8 | [9] |
| Dog | KMS88009 | PO | 1.0 | 8.8 | 21.6 | [9] |
| Monkey | KMS88009 | PO | 2.7 | 4.3 | 34.1 | [9] |
Note: This table presents data for a representative small molecule to illustrate typical pharmacokinetic parameters. Specific, publicly available pharmacokinetic data for this compound across multiple species is limited.
Experimental Protocols
Protocol 1: Capsaicin-Induced Dermal Blood Flow in Rats
-
Animal Preparation: Anesthetize male Lewis rats. Shave the abdominal area to expose the skin.
-
Baseline Measurement: Measure the basal dermal blood flow (DBF) using a Laser Doppler Imager.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intravenous, oral).
-
Capsaicin Application: After a predetermined time following compound administration, topically apply a solution of capsaicin (e.g., 8 µL) to two designated sites on the shaved abdomen.[3]
-
DBF Measurement: Measure the DBF every 5 minutes for a period of 25-30 minutes after capsaicin application.[3][5]
-
Data Analysis: Calculate the percentage increase in DBF over the baseline for each animal. Compare the results between the compound-treated and vehicle-treated groups to determine the inhibitory effect of the antagonist.
Protocol 2: Chronic Constriction Injury of the Infraorbital Nerve in Rats
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure: Make an incision in the skin between the eye and the whisker pad to expose the infraorbital nerve.
-
Nerve Ligation: Carefully place two to four loose ligatures around the exposed infraorbital nerve.
-
Wound Closure: Suture the incision.
-
Behavioral Testing: At various time points post-surgery, assess the development of mechanical allodynia by measuring the withdrawal threshold to von Frey filaments applied to the whisker pad.
-
Compound Administration: Administer this compound or vehicle and assess its effect on the established mechanical allodynia.
-
Data Analysis: Compare the withdrawal thresholds before and after compound administration and between treated and vehicle groups.
Protocol 3: CGRP-Induced cAMP Accumulation Assay
-
Cell Culture: Culture cells expressing the CGRP receptor (e.g., SK-N-MC cells or recombinant cell lines).
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of CGRP to stimulate cAMP production and incubate for a defined time (e.g., 10-15 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating CGRP antagonists.
References
- 1. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calcitonin gene-related peptide receptor antagonist this compound decreases spinal trigeminal activity during nitroglycerin infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Pharmacokinetic parameters of KMS88009 following IV or PO administration to mice, rats, dogs, and monkeys. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting inconsistent results with MK-8825 experiments
Welcome to the technical support center for MK-8825 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this potent CGRP receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] Its primary mechanism of action is to block CGRP-mediated signaling by inhibiting the receptor-induced accumulation of cyclic AMP (cAMP), which in turn suppresses downstream pro-nociceptive and pro-inflammatory pathways.[2]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the role of CGRP in pain and migraine pathophysiology.[1] It has been shown to be effective in animal models of acute orofacial pain, trigeminal nociception, and migraine-associated pain behaviors.[3][4]
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. General storage recommendations are provided in the table below.
Q4: Are there known off-target effects for this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it belongs to the "gepant" class of CGRP receptor antagonists. Common side effects reported for other gepants include nausea, fatigue, and constipation.[5] It is always recommended to include appropriate controls in your experiments to assess potential off-target effects.
Troubleshooting Inconsistent Experimental Results
In Vitro Experiments (e.g., cAMP Assays, Receptor Binding Assays)
Q5: I am observing high variability in my cAMP assay results when using this compound. What could be the cause?
A5: Variability in cAMP assays can arise from several factors. Here are some common causes and solutions:
-
Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.
-
Inconsistent Agonist Concentration: Precisely control the concentration of the CGRP agonist used to stimulate the cells. Prepare fresh agonist dilutions for each experiment.
-
Reagent Quality and Preparation: Use high-quality, fresh reagents. Ensure complete solubilization of this compound. The final DMSO concentration should be consistent across all wells and ideally kept below 0.5% to avoid solvent-induced artifacts.
-
Incubation Times: Optimize and strictly adhere to the incubation times for cell plating, compound treatment, and the cAMP assay itself.
Q6: My this compound solution appears to have precipitated after dilution in aqueous buffer. How can I prevent this?
A6: Precipitation is a common issue with hydrophobic small molecules. To avoid this, it is best to make initial serial dilutions in 100% DMSO and then add the final diluted sample to your aqueous buffer or incubation medium.[6] The compound may only be soluble in an aqueous medium at its final working concentration. Most cells can tolerate a final DMSO concentration of up to 0.1%.[6]
Q7: I am seeing high non-specific binding in my CGRP receptor binding assay. What can I do to reduce it?
A7: High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:
-
Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.
-
Membrane Protein Concentration: Reduce the amount of membrane protein in your assay. A typical range is 100-500 µg of membrane protein.
-
Assay Buffer Composition: Modify your assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.
-
Washing Steps: Increase the volume and/or number of wash steps with ice-cold wash buffer.
In Vivo Experiments (e.g., Rodent Pain and Migraine Models)
Q8: I am observing significant variability in the behavioral responses of my animals treated with this compound. What are potential sources of this variability?
A8: Animal models of pain and migraine are inherently complex and can be influenced by numerous factors:
-
Environmental Factors: Factors such as the testing surface (wire mesh vs. plastic), time of day, and even the presence of other animals can influence behavioral outcomes.[2]
-
Stress: Handling, injection, and the novelty of the testing apparatus can induce stress, which can produce either analgesia or hyperalgesia.[4]
-
Genetic Differences: Different strains of mice and rats can exhibit significant variations in their baseline pain sensitivity and response to analgesics.[4]
-
Formulation and Administration: Inconsistent formulation or administration of this compound can lead to variable drug exposure. Ensure the compound is fully solubilized or uniformly suspended before each administration.
Q9: What is a suitable vehicle for in vivo administration of this compound?
A9: One study reported dissolving this compound in acidic saline (pH 3.3) for infusion in rats.[7] For subcutaneous injections in mice, a vehicle would need to be carefully chosen to ensure solubility and minimize irritation. For lipophilic compounds, formulation strategies may include the use of co-solvents, surfactants, or lipid-based delivery systems to improve solubility and bioavailability.[8][9] It is crucial to perform vehicle-only control experiments to account for any effects of the vehicle itself.
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | [2] |
| In Vitro IC₅₀ | ~0.23 nM (blocks hCGRP-induced cAMP production in HEK293 cells) | [10] |
| In Vivo Efficacy (Rodent Models) | Dose-dependently reduces mechanical allodynia at 30-100 mg/kg (i.p.). | [10] |
| Solubility | To be determined empirically. See Experimental Protocols section for guidance. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Due to the lack of specific solubility data, it is recommended to first test the solubility of this compound in a small amount of 100% DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming or sonication may be required.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
CGRP-induced cAMP Accumulation Assay (HTRF-based)
This protocol is a general guideline for a competitive immunoassay to measure cAMP levels in response to CGRP and its inhibition by this compound.
-
Cell Plating: Seed cells expressing the CGRP receptor (e.g., CHO-K1 or HEK293 cells) into a 384-well plate at an appropriate density (e.g., 1500 cells/well) and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.[11]
-
Agonist Stimulation: Add CGRP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control. Incubate for a specified time (e.g., 30 minutes) at room temperature.[11]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[12]
-
Incubation and Reading: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.[11][12]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. Calculate the IC₅₀ of this compound from the dose-response curve.
In Vivo Administration in a Rodent Migraine Model
This protocol provides a general framework for administering this compound in a mouse model of trigeminal nociception.
-
Animal Model: Use a validated mouse model of trigeminal pain, such as the complete Freund's adjuvant (CFA) injection into the masseter muscle.[3]
-
Formulation of this compound:
-
Based on one study, this compound can be dissolved in acidic saline (pH 3.3) for infusion.[7]
-
For subcutaneous injection, a formulation may need to be developed. This could involve co-solvents (e.g., PEG400, ethanol), surfactants (e.g., Tween 80), or other solubilizing agents.[9] A vehicle screening study is recommended.
-
Ensure the final formulation is sterile and non-irritating.[13]
-
-
Administration:
-
Administer this compound (e.g., 70 mg/kg) via subcutaneous injection.[3]
-
Administer a vehicle-only control to a separate group of animals.
-
-
Behavioral Assessment: Following the induction of pain and treatment, assess nociceptive behaviors (e.g., grooming, flinching) at specified time points.[3]
-
Data Analysis: Compare the behavioral scores between the this compound treated group and the vehicle control group.
Mandatory Visualizations
Caption: CGRP Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Antagonist Assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. symmetric.events [symmetric.events]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 13. researchanimaltraining.com [researchanimaltraining.com]
MK-8825 stability in solution for long-term experiments
Welcome to the technical support center for MK-8825. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments by providing essential information on its stability in solution, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C, kept dry and protected from light.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not extensively published, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecule inhibitors. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1-0.5%.
Q3: How should I store this compound stock solutions?
Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C for long-term use. Protect the solutions from light.
Q4: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions and cell culture media for long-term experiments has not been extensively reported. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions (e.g., pH, temperature, and media components) before initiating long-term studies. An experimental protocol to assess stability is provided below.
Q5: What are the potential degradation pathways for this compound?
This compound contains a pyridine ring and amide bonds, which can be susceptible to degradation under certain conditions. Potential degradation pathways could include:
-
Hydrolysis: The amide bonds may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV, may lead to degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity over time in a long-term experiment. | Degradation of this compound in the experimental solution (e.g., cell culture media). | Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section). Consider preparing fresh working solutions more frequently or replenishing the media containing this compound at regular intervals. |
| Adsorption of the compound to plasticware (e.g., plates, tubes). | Use low-protein-binding plasticware. Include a control group without cells to assess for non-specific binding. | |
| Inconsistent or variable results between experiments. | Inconsistent concentration of this compound due to incomplete solubilization or precipitation. | Ensure complete dissolution of the stock solution. Visually inspect for any precipitates before use. Prepare fresh dilutions for each experiment. |
| Variability in the age or storage of the stock solution. | Use a consistent batch of this compound and prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. | |
| Observed cellular toxicity not related to CGRP receptor antagonism. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle control (solvent only) to assess for solvent-induced toxicity. |
| Degradation of this compound into toxic byproducts. | Characterize the degradation products using analytical techniques like HPLC-MS. If toxic byproducts are identified, the experimental window for using the compound in solution may need to be shortened. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or experimental medium over time.
1. Materials:
- This compound
- Solvent of interest (e.g., DMSO, PBS, cell culture medium)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical column (e.g., C18)
- Incubator or water bath set to the experimental temperature (e.g., 37°C)
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- Prepare working solutions by diluting the stock solution into the experimental medium to the final desired concentration.
- Aliquot the working solution into multiple light-protected containers for each time point to be tested.
- Incubate the samples at the desired experimental temperature.
- Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly for longer-term studies).
- Analyze the samples immediately by HPLC to determine the concentration of this compound remaining.
- Plot the concentration of this compound as a function of time to determine the degradation rate and half-life in the specific solution.
3. Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Time Point | Concentration of this compound (µM) | % Remaining |
| 0 hours | [Initial Concentration] | 100% |
| 2 hours | [Concentration] | [%] |
| 4 hours | [Concentration] | [%] |
| 8 hours | [Concentration] | [%] |
| 24 hours | [Concentration] | [%] |
| 48 hours | [Concentration] | [%] |
| 72 hours | [Concentration] | [%] |
| 1 week | [Concentration] | [%] |
Forced Degradation Study Protocol
To understand the potential degradation pathways, a forced degradation study can be performed.
1. Conditions:
- Acidic Hydrolysis: 0.1 M HCl at 60°C
- Basic Hydrolysis: 0.1 M NaOH at 60°C
- Oxidative Degradation: 3% H₂O₂ at room temperature
- Thermal Degradation: 80°C (solid state and in solution)
- Photodegradation: Expose the solution to a light source (e.g., UV lamp)
2. Procedure:
- Prepare solutions of this compound under each of the stress conditions.
- Incubate for a defined period (e.g., 24 hours).
- Analyze the samples by HPLC-MS to identify and characterize any degradation products.
Visualizations
This compound Mechanism of Action
This compound is a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. By blocking this receptor, it inhibits the signaling cascade initiated by CGRP, which is involved in pain transmission and neuroinflammation.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps for assessing the stability of this compound in a solution for a long-term experiment.
References
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of MK-8825
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor blood-brain barrier (BBB) penetration of MK-8825, a potent and selective CGRP receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its penetration into the central nervous system (CNS) a concern?
This compound is an orally active and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which has been investigated for its potential in treating migraines.[1][3][4] For conditions like migraine, reaching target receptors within the CNS is crucial for therapeutic efficacy. However, the blood-brain barrier (BBB) presents a formidable obstacle to the entry of many drugs, including this compound, into the brain.[5] Reports on related compounds and the general properties of "gepants" (a class of CGRP receptor antagonists) suggest that limited BBB penetration is a common characteristic.[6]
Q2: What are the key physicochemical properties of a molecule that influence its ability to cross the BBB?
Several key physicochemical properties determine a compound's ability to passively diffuse across the BBB. These are often referred to as "drug-like" properties for CNS-active agents.[7] The general guidelines for optimal BBB penetration include:
-
Molecular Weight (MW): Typically, a molecular weight of less than 400-500 Da is favored for passive diffusion across the BBB.[8][9]
-
Lipophilicity (LogP): An optimal LogP (octanol-water partition coefficient) is generally in the range of 1.5 to 2.5. Molecules that are too hydrophilic (low LogP) or too lipophilic (high LogP) struggle to cross the BBB.[10]
-
Polar Surface Area (PSA): A topological polar surface area (TPSA) of less than 90 Ų is generally required for good BBB penetration.[11]
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (typically ≤ 3) and acceptors (typically ≤ 7) is preferable.[12]
-
Ionization (pKa): The ionization state of a molecule at physiological pH (7.4) affects its charge and, consequently, its ability to cross the lipid membranes of the BBB.
Q3: What specific properties of this compound might be contributing to its poor BBB penetration?
While not all physicochemical properties of this compound are publicly available, we can infer potential challenges based on its known characteristics and those of similar molecules:
-
Molecular Weight: this compound has a molecular weight of 572.62 g/mol , which is above the generally accepted optimal range for passive BBB penetration.[13]
-
P-glycoprotein (P-gp) Efflux: A structurally related CGRP receptor antagonist, MK-3207, has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump.[14] It is highly probable that this compound is also a substrate for P-gp, an ATP-dependent transporter that actively pumps xenobiotics out of the brain, thereby limiting their CNS concentration.[8]
Troubleshooting Guide: Enhancing this compound Brain Penetration
This guide provides a systematic approach to identifying the cause of poor BBB penetration of this compound and suggests potential experimental strategies to overcome these limitations.
Problem 1: Low Passive Permeability of this compound
Initial Assessment:
The first step is to quantify the passive permeability of this compound. This can be achieved through in vitro assays that model the BBB.
Suggested Experiments & Methodologies:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that assesses a compound's ability to diffuse across a lipid membrane, simulating the passive diffusion component of BBB penetration.[15]
-
Protocol: A filter plate with a porous support is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The donor well contains this compound dissolved in a buffer, and the acceptor well contains a buffer. The plate is incubated, and the concentration of this compound in both wells is measured over time, typically by LC-MS/MS, to calculate the permeability coefficient (Pe).[12]
-
Data Interpretation:
The results from the PAMPA-BBB assay will provide an initial indication of the passive permeability of this compound.
| Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Predicted In Vivo Brain Penetration | Interpretation |
| > 4.0 | High | CNS positive |
| 2.0 - 4.0 | Medium | Borderline |
| < 2.0 | Low | CNS negative |
Table 1: Interpretation of PAMPA-BBB Assay Results.
Corrective Actions:
If the passive permeability is low, consider the following strategies:
-
Chemical Modification (Prodrug Approach): Modify the structure of this compound to create a more lipophilic prodrug. The prodrug would cross the BBB and then be converted to the active this compound within the CNS. For instance, esterification of polar functional groups can increase lipophilicity.[9]
-
Formulation with Nanoparticles: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its transport across the BBB. These nanoparticles can protect the drug from degradation and interact with the BBB in ways that enhance uptake.[16]
Problem 2: this compound is a Substrate for Efflux Transporters (e.g., P-gp)
Initial Assessment:
It is crucial to determine if this compound is actively transported out of the brain by efflux pumps like P-glycoprotein.
Suggested Experiments & Methodologies:
-
MDR1-MDCKII Permeability Assay: This in vitro cell-based assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which expresses P-gp.[13][16]
-
Protocol: The MDR1-MDCKII cells are grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate. The permeability of this compound is measured in two directions: from the apical (blood side) to the basolateral (brain side) (A-to-B) and from the basolateral to the apical side (B-to-A). The experiment is performed with and without a known P-gp inhibitor (e.g., verapamil).[17]
-
Data Interpretation:
The efflux ratio (ER) is calculated as the ratio of the permeability coefficient in the B-to-A direction to that in the A-to-B direction (Papp B-A / Papp A-B).
| Efflux Ratio (ER) | Interpretation |
| > 2.0 | Potential P-gp substrate |
| < 2.0 | Not a significant P-gp substrate |
Table 2: Interpretation of MDR1-MDCKII Assay Results.
A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a substrate.
Corrective Actions:
If this compound is identified as a P-gp substrate, the following approaches can be explored:
-
Co-administration with a P-gp Inhibitor: While potentially effective, this approach carries the risk of drug-drug interactions and systemic side effects.
-
Chemical Modification: Modify the structure of this compound to reduce its affinity for P-gp. This can involve altering hydrogen bonding patterns or overall molecular shape.
-
Receptor-Mediated Transcytosis: Conjugate this compound to a ligand that targets a specific receptor on the BBB, such as the transferrin receptor or insulin receptor. This "Trojan horse" approach utilizes endogenous transport mechanisms to ferry the drug into the brain.[18]
Problem 3: Unstable or Rapidly Metabolized in the Brain
Initial Assessment:
Even if this compound can cross the BBB, its concentration in the brain may be limited by rapid metabolism or instability.
Suggested Experiments & Methodologies:
-
In Situ Brain Perfusion: This in vivo technique allows for the controlled delivery of this compound to the brain vasculature of an anesthetized rodent, independent of systemic circulation.[19][20]
-
Protocol: The carotid artery of an anesthetized rat is cannulated, and a perfusion fluid containing a known concentration of this compound is infused. After a short period, the brain is removed, and the concentration of this compound is measured. This method provides a direct measure of brain uptake.
-
-
Brain Microdialysis: This in vivo technique measures the unbound concentration of this compound in the brain extracellular fluid over time in a freely moving animal.[14][21]
-
Protocol: A microdialysis probe is stereotaxically implanted into a specific brain region of a rodent. The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals for analysis by LC-MS/MS. This allows for the determination of the brain-to-plasma concentration ratio of the unbound drug (Kp,uu).
-
Data Interpretation:
These in vivo studies will provide a comprehensive pharmacokinetic profile of this compound in the brain, including its rate of uptake, extent of distribution, and elimination half-life within the CNS.
Corrective Actions:
If rapid metabolism is observed, chemical modifications to block the metabolic sites on the this compound molecule may be necessary. If the compound is unstable, formulation strategies to protect it from degradation can be explored.
Visualizing Experimental Workflows and Concepts
To aid in understanding the complex processes involved in BBB penetration, the following diagrams illustrate key concepts and experimental workflows.
Caption: A simplified diagram of the Blood-Brain Barrier.
Caption: Mechanisms of drug transport across the BBB.
Caption: Experimental workflow for addressing poor BBB penetration.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. super-metals.com [super-metals.com]
- 6. Recognizing the role of CGRP and CGRP receptors in migraine and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 8. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialmetals.com [specialmetals.com]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar surface area - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
- 15. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. langleyalloys.com [langleyalloys.com]
- 20. Quantum mechanical polar surface area - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.regionh.dk [research.regionh.dk]
Technical Support Center: MK-8825 In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing vehicle-effects in control groups for experiments involving the CGRP receptor antagonist, MK-8825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide involved in pain transmission, particularly in the context of migraines. By blocking the CGRP receptor, this compound inhibits the signaling pathways activated by CGRP, which are implicated in vasodilation and the transmission of pain signals. This makes this compound a valuable tool for research into migraines and other pain conditions.
Q2: Why is the choice of vehicle for this compound administration so critical?
A2: this compound, like many small molecule inhibitors, has poor water solubility. This necessitates the use of specialized vehicles to dissolve or suspend the compound for in vivo administration. The vehicle itself can have physiological effects that may confound experimental results. Therefore, a carefully selected and validated vehicle is crucial to ensure that the observed effects are due to this compound and not the vehicle. An ideal vehicle should be non-toxic, biologically inert, and not interfere with the assay being performed.
Q3: What are some common vehicles used for poorly soluble compounds like this compound?
A3: Common strategies for formulating poorly soluble compounds for in vivo studies include:
-
Aqueous solutions with co-solvents: Utilizing a mixture of water with organic solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG).
-
Acidic or basic solutions: Adjusting the pH of the vehicle can sometimes improve the solubility of a compound. It has been reported that this compound can be dissolved in acidic saline (pH 3.3).
-
Suspensions: Dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents.
-
Complexing agents: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.
Q4: What are the potential confounding effects of using an acidic saline vehicle for this compound?
A4: While acidic saline can solubilize this compound, it is crucial to be aware of its potential physiological effects. Studies have shown that intramuscular injection of acidic saline (pH 4.0) can induce mechanical hyperalgesia in mice, suggesting it can create a pain-like state.[1] Intravenous administration of acidic solutions can also potentially lead to localized irritation and systemic pH changes, although specific data on the cardiovascular and inflammatory effects of intravenous or intraperitoneal acidic saline at a pH of 3.3 in rats is limited. Therefore, a vehicle-only control group is absolutely essential to account for any effects of the acidic saline itself.
Troubleshooting Guide: Minimizing Vehicle Effects
This guide provides solutions to common problems encountered when working with vehicles for this compound in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected or inconsistent results in the control group. | The vehicle is causing a physiological response that interferes with the experimental endpoint. | 1. Conduct a pilot study: Before initiating a large-scale experiment, run a pilot study with the vehicle alone to assess its baseline effects on the parameters you will be measuring (e.g., blood pressure, heart rate, inflammatory markers, pain-related behaviors).2. Choose an alternative vehicle: If the vehicle shows significant effects, consider alternative formulation strategies. For example, if acidic saline is causing pain-like behaviors, explore co-solvent systems or cyclodextrin-based formulations.3. Minimize vehicle concentration: If using co-solvents like DMSO, use the lowest concentration possible that maintains the solubility of this compound. |
| Precipitation of this compound upon administration. | The compound is "crashing out" of the solution when it comes into contact with physiological fluids. | 1. Optimize the formulation: Increase the concentration of the co-solvent or surfactant, or try a different combination of excipients.2. Consider a different formulation type: A suspension or a lipid-based formulation might be more stable in vivo. |
| Observed toxicity in animals (e.g., lethargy, weight loss). | The vehicle or a high concentration of a co-solvent like DMSO may be causing systemic toxicity. | 1. Review vehicle toxicity data: Consult literature for the known toxic effects of the chosen vehicle and its components.2. Reduce the dose volume: A more concentrated formulation may allow for a smaller injection volume, reducing the overall exposure to the vehicle.3. Switch to a better-tolerated vehicle: Consider vehicles with a known safety profile for the intended route of administration. |
Quantitative Data on Vehicle Effects
The following tables summarize quantitative data on the potential effects of common vehicles. It is important to note that the effects can be species- and route-dependent.
Table 1: Effects of Acidic Saline on Pain-Related Behavior in Mice
| Vehicle | Administration Route | Animal Model | Observed Effect | Magnitude of Effect | Citation |
| Acidic Saline (pH 4.0) | Intramuscular | Mice | Primary and secondary mechanical hyperalgesia | Significant decrease in paw withdrawal threshold | [1] |
Table 2: Cardiovascular and Physiological Effects of Common Vehicles
| Vehicle | Administration Route | Animal Model | Parameter | Observed Effect | Citation |
| Dimethyl Sulfoxide (DMSO) | Intravenous | Dogs | Cardiac index, Heart rate, Pulmonary artery pressure | Transient increases | [2] |
| Polyethylene Glycol 400 (PEG400) | Intraperitoneal | Rats | Effective Arterial Elastance (Ea) | Decrease | |
| Saline (0.9% NaCl) | Intravenous | Rats | EEG, Neck EMG, Skin Temperature | Transient EEG desynchronization, increased EMG, decreased skin temperature |
Table 3: Inflammatory and Other Effects of Common Vehicles
| Vehicle | Administration Route | Animal Model | Parameter | Observed Effect | Citation |
| 2-Hydroxypropyl-β-cyclodextrin | Subcutaneous | Mice | Hepatic inflammatory and fibrotic markers | Increased expression | [3] |
| Hypertonic Saline (7.5% NaCl) | Intraperitoneal | Rats (endotoxemic) | IL-6, IL-10, Nitric Oxide | Lower levels compared to normal saline | [4][5] |
Experimental Protocols & Workflows
Detailed Methodology: Preparation of this compound in Acidic Saline (Generalized Protocol)
Disclaimer: This is a generalized protocol. Researchers should always refer to any specific instructions provided by the supplier of this compound or detailed in peer-reviewed publications.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile, pyrogen-free water for injection
-
Sterile conical tubes
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired final concentration and the total volume needed for the experiment.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Add saline: Add a portion of the sterile saline to the tube.
-
Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add drops of 1N HCl to the solution until a pH of 3.3 is reached.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Bring to final volume: Add the remaining sterile saline to reach the final desired volume.
-
Sterile filter: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Verify pH: Re-check the pH of the final solution to ensure it is 3.3.
-
Store appropriately: Store the prepared solution as recommended by the manufacturer, protected from light if necessary.
Diagram: CGRP Signaling Pathway
References
- 1. Cardiovascular and hemodynamic effect of polyethylene glycol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Inflammatory Implications of 2-Hydroxypropyl-β-cyclodextrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertonic saline solution reduces the inflammatory response in endotoxemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: MK-8825 Versus Sumatriptan in Migraine Models
For researchers and drug development professionals, understanding the preclinical efficacy of novel migraine therapies is paramount. This guide provides a comparative analysis of MK-8825, a calcitonin gene-related peptide (CGRP) receptor antagonist, and sumatriptan, a long-standing first-line triptan medication, based on available data from animal models of migraine.
While direct head-to-head preclinical studies are limited, this guide synthesizes data from comparable experimental models to offer an objective comparison of their mechanisms and efficacy in mitigating migraine-associated pathology.
Executive Summary
This compound and sumatriptan demonstrate efficacy in preclinical migraine models through distinct mechanisms of action. This compound, a CGRP receptor antagonist, effectively mitigates trigeminal activation and pain-like behaviors. Sumatriptan, a serotonin 5-HT1B/1D receptor agonist, primarily exerts its effects through vasoconstriction of dural vessels and inhibition of neuropeptide release. Preclinical evidence suggests that this compound may be more effective at directly dampening the central trigeminal activation that is a hallmark of migraine, whereas sumatriptan's primary strength lies in its vascular effects.
Mechanism of Action
This compound: Targeting the CGRP Pathway
This compound is a potent and selective antagonist of the CGRP receptor. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of dural blood vessels and transmission of pain signals. By blocking the CGRP receptor, this compound is hypothesized to prevent these downstream effects, thereby alleviating migraine pain.
Sumatriptan: A Serotonin 5-HT1B/1D Receptor Agonist
Sumatriptan's mechanism of action is centered on its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[1] Activation of 5-HT1B receptors on dural blood vessels leads to vasoconstriction, counteracting the vasodilation thought to contribute to migraine pain.[2][3][4] Agonism at 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, including CGRP.[3][5]
Comparative Efficacy in Preclinical Models
To facilitate a comparison of this compound and sumatriptan, this guide focuses on key translatable preclinical endpoints: trigeminal nucleus caudalis (TNC) activation, dural vessel effects, and pain-like behaviors.
Trigeminal Nucleus Caudalis (TNC) Activation
Activation of the TNC is a critical event in the transmission of migraine pain. A common marker for this activation is the expression of the immediate early gene c-fos.
In a cortical spreading depression (CSD) model in rats, a phenomenon that underlies migraine aura and can trigger headache, This compound was shown to block the induction of c-fos in the TNC . In contrast, a separate study using a similar CSD model found that sumatriptan did not reduce c-fos expression in the TNC .[1] However, in a different model where chemical stimulation of the meninges was used to induce c-fos expression in the TNC, sumatriptan did reduce the number of c-fos positive cells .[6] This suggests that the efficacy of sumatriptan in modulating TNC activation may be dependent on the specific migraine trigger.
| Drug | Model | Endpoint | Result |
| This compound | Cortical Spreading Depression (Rat) | c-fos expression in TNC | Blocked induction |
| Sumatriptan | Cortical Spreading Depression (Rat) | c-fos expression in TNC | No reduction |
| Sumatriptan | Chemical Meningeal Stimulation (Rat) | c-fos expression in TNC | Reduced expression by 31% |
Dural Vessel Effects
Vasodilation of the dural arteries is a key feature of migraine. Both this compound and sumatriptan are expected to counteract this.
| Drug | Mechanism | Effect on Dural Vessels |
| This compound | CGRP Receptor Antagonist | Blocks CGRP-mediated vasodilation |
| Sumatriptan | 5-HT1B/1D Receptor Agonist | Causes vasoconstriction and inhibits neurogenic vasodilation |
Pain-Like Behaviors
Animal models often employ behavioral readouts, such as allodynia (pain in response to a normally non-painful stimulus), to assess the efficacy of migraine treatments.
In a nitroglycerin-induced model of migraine in mice, which is known to cause allodynia, sumatriptan was shown to alleviate both mechanical and thermal allodynia .[8][9] Similarly, in a post-traumatic headache model, which shares features with migraine, This compound also significantly alleviated cephalic allodynia .
| Drug | Model | Endpoint | Result |
| This compound | Post-Traumatic Headache (Rodent) | Cephalic Allodynia | Significantly alleviated |
| Sumatriptan | Nitroglycerin-Induced Migraine (Mouse) | Mechanical & Thermal Allodynia | Alleviated |
Experimental Protocols
Cortical Spreading Depression (CSD) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of CSD: A burr hole is drilled over the parietal cortex. CSD is induced by topical application of potassium chloride (KCl) to the exposed dura.
-
Drug Administration: this compound or sumatriptan is administered systemically prior to CSD induction.
-
Endpoint Measurement (c-fos): Two hours after CSD induction, animals are euthanized, and the brainstems are processed for immunohistochemical detection of c-fos protein in the TNC. The number of c-fos positive cells is then quantified.
Nitroglycerin-Induced Allodynia Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Migraine-like State: Nitroglycerin (NTG) is administered via intraperitoneal injection to induce a state of heightened pain sensitivity.
-
Drug Administration: Sumatriptan is administered prior to or after NTG injection.
-
Endpoint Measurement (Allodynia): Mechanical allodynia is assessed using von Frey filaments applied to the periorbital region or hind paw. Thermal allodynia is measured by assessing the latency to withdraw from a heat source.
Visualizing the Pathways and Workflows
References
- 1. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sumatriptan is a potent vasoconstrictor of human dural arteries via a 5-HT1-like receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of sumatriptan is vascular? A debate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sumatriptan in the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sumatriptan inhibits neurogenic vasodilation of dural blood vessels in the anaesthetized rat--intravital microscope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-93,129, sumatriptan, dihydroergotamine block c-fos expression within rat trigeminal nucleus caudalis caused by chemical stimulation of the meninges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sumatriptan: vasoactive effect on human dural vessels, demonstrated by subselective angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8825: A Comparative Guide to a Selective CGRP Antagonist Tool
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of MK-8825 as a selective antagonist for the Calcitonin Gene-Related Peptide (CGRP) receptor. It offers an objective comparison of its performance against other well-known CGRP antagonists, supported by experimental data, to assist researchers in selecting the appropriate tool for their in vivo and in vitro studies.
Introduction to CGRP and this compound
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is a potent vasodilator and is critically involved in pain signaling pathways, particularly in the pathophysiology of migraine.[1] CGRP exerts its effects by binding to a heterodimeric receptor composed of the calcitonin receptor-like receptor (CALCRL) and a receptor activity-modifying protein 1 (RAMP1).[1] This interaction triggers a cascade of intracellular signaling events.
This compound is a potent, selective, and orally active small-molecule CGRP receptor antagonist.[2] It was developed as a tool compound for preclinical research, particularly in rodent models, to investigate the effects of CGRP receptor blockade.[2] Its favorable pharmacokinetic profile in rats makes it a valuable tool for in vivo studies.[2]
The CGRP Signaling Pathway
The binding of CGRP to its receptor, which is coupled to a Gs protein, initiates a signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation. Other pathways, including the mitogen-activated protein kinase (MAPK) signaling pathway, can also be activated.[1][3]
Figure 1. CGRP Signaling Pathway and mechanism of action for this compound.
Validation of this compound as a Selective CGRP Antagonist
The utility of a pharmacological tool is defined by its potency and selectivity. This compound has been rigorously evaluated using standard in vitro assays to determine its affinity for the CGRP receptor and its specificity against other related receptors.
Data Presentation: Potency and Affinity
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of this compound and compares it to other well-characterized CGRP antagonists, ubrogepant and rimegepant. Lower values indicate higher potency.
| Compound | Target | Assay Type | Value (nM) | Reference |
| This compound | Human CGRP Receptor (native) | Binding Affinity (Ki) | 0.052 | [1] |
| This compound | Human CGRP Receptor (recombinant) | Binding Affinity (Ki) | 0.047 | [1] |
| Ubrogepant | Human CGRP Receptor (native) | Binding Affinity (Ki) | 0.067 | [4] |
| Ubrogepant | Human CGRP Receptor (recombinant) | Binding Affinity (Ki) | 0.070 | [4] |
| Ubrogepant | Human CGRP Receptor | Functional Potency (IC50) | 0.08 | [4] |
| Rimegepant | Human CGRP Receptor | Binding Affinity (Ki) | 0.033 | [5] |
| Rimegepant | Human CGRP Receptor | Functional Potency (IC50) | 0.14 | [6] |
Data compiled from published preclinical studies.
Selectivity Profile
A critical aspect of a tool compound is its selectivity for the target receptor over other, often related, receptors. Ubrogepant and rimegepant have been shown to be highly selective for the CGRP receptor over other members of the calcitonin receptor family, such as the amylin 1 (AMY1) receptor.[5][7][8] For instance, ubrogepant demonstrates over 100-fold selectivity for the CGRP receptor compared to the AMY1 receptor.[8] While a detailed selectivity panel for this compound is not publicly available, it is described as a "selective CGRP receptor antagonist".[2][9]
Figure 2. Logical comparison of antagonist selectivity for CGRP vs. other receptors.
Experimental Protocols
The validation data presented above is derived from standard pharmacological assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human CGRP receptor (e.g., from SK-N-MC cells or recombinant cell lines) are prepared by homogenization and centrifugation.
-
Assay Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled CGRP ligand (e.g., [¹²⁵I]-CGRP) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 3. Experimental workflow for a radioligand binding assay.
cAMP Functional Assay (for IC50 determination)
This cell-based assay measures a compound's ability to inhibit the functional response of the CGRP receptor, which is an increase in intracellular cAMP.
Protocol Outline:
-
Cell Culture: Cells expressing the human CGRP receptor (e.g., CHO-K1 or COS-7 cells) are cultured in 96- or 384-well plates.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CGRP agonist (e.g., human α-CGRP) to induce cAMP production.
-
Cell Lysis & Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. This is often done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) is calculated.
Conclusion
The available preclinical data robustly validates this compound as a high-potency CGRP receptor antagonist. Its affinity for the human CGRP receptor is in the sub-nanomolar range, comparable to clinically approved antagonists like ubrogepant and rimegepant.[1][4][5] Described as a selective antagonist and possessing a favorable pharmacokinetic profile in rats, this compound is an excellent tool for researchers investigating the in vivo consequences of CGRP receptor blockade in models of migraine and other pain conditions.[2][9][10] This guide provides the foundational data and methodologies to support its use in such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent and selective CGRP receptor antagonist with good oral activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 2‐Part, Open‐Label, Phase 1 Bioequivalence and Food‐Effect Study of Ubrogepant in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, this compound, inhibits responses to nociceptive trigeminal activation: Role of CGRP in orofacial pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGRP receptor antagonist this compound attenuates cortical spreading depression induced pain behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MK-8825 Cross-Reactivity with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuropeptide receptor antagonist MK-8825, focusing on its cross-reactivity profile. This compound is a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine research and treatment. While extensive data highlights its high affinity for the CGRP receptor, publicly available information on its cross-reactivity with other neuropeptide receptors is limited. This guide summarizes the known selectivity of this compound and provides general experimental protocols for assessing such interactions.
This compound: A Highly Selective CGRP Receptor Antagonist
This compound was developed as a potent, selective, and orally bioavailable antagonist of the CGRP receptor. It is structurally related to another CGRP receptor antagonist, MK-3207. The primary mechanism of action for this compound involves blocking CGRP-mediated signaling, which leads to the inhibition of cAMP accumulation. This action suppresses downstream pro-nociceptive and pro-inflammatory pathways, making it a promising candidate for migraine therapy.
Quantitative Data: Binding Affinity of this compound for the CGRP Receptor
The following table summarizes the reported binding affinities (Ki) of this compound for the CGRP receptor across various species. A lower Ki value indicates a higher binding affinity.
| Species | Receptor Type | Ki (nM) | Reference |
| Human | Native CGRP Receptor (SK-N-MC cells) | 0.052 | [1] |
| Human | Recombinant CGRP Receptor | 0.047 | [1] |
| Rhesus Monkey | CGRP Receptor | 0.059 | [1] |
| Rat | CGRP Receptor | ~17 | [2] |
| Dog | CGRP Receptor | 39 | [1] |
| Mouse | CGRP Receptor | 19 | [1] |
Note: There is a notable species-dependent variation in the binding affinity of this compound, with significantly higher affinity observed for the human and rhesus monkey CGRP receptors compared to rodent and canine receptors.
Cross-Reactivity Profile of this compound
Further research and publication of comprehensive selectivity screening panels are required to definitively establish the cross-reactivity of this compound against a broad range of neuropeptide and other G-protein coupled receptors.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to determine the binding affinity and functional activity of a compound like this compound, which are essential for assessing its cross-reactivity.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CGRP receptor and other neuropeptide receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., SK-N-MC cells for the native human CGRP receptor, or recombinant cell lines for other receptors).
-
Radiolabeled ligand (e.g., [¹²⁵I]-CGRP).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional effect of a compound on receptor signaling.
Objective: To determine the ability of this compound to inhibit the CGRP-induced production of cyclic AMP (cAMP).
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293 cells expressing the human CGRP receptor).
-
Agonist (e.g., CGRP).
-
Test compound (this compound) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of CGRP (typically the EC₅₀ or EC₈₀ concentration).
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Analyze the data to determine the IC₅₀ of this compound for the inhibition of agonist-induced cAMP production.
Visualizations
CGRP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CGRP receptor and the inhibitory action of this compound.
Caption: CGRP receptor signaling and inhibition by this compound.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines a typical workflow for assessing the cross-reactivity of a compound like this compound.
Caption: Workflow for assessing compound cross-reactivity.
References
Head-to-Head Comparison of Small Molecule CGRP Antagonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of small molecule Calcitonin Gene-Related Peptide (CGRP) antagonists for the treatment of migraine. It is designed to be an objective resource, presenting experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.
Introduction to CGRP and its Role in Migraine
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems. It plays a crucial role in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels, neurogenic inflammation, and transmission of pain signals. Small molecule CGRP antagonists, also known as "gepants," are a class of drugs that block the CGRP receptor, thereby inhibiting the effects of CGRP and alleviating migraine symptoms. This guide focuses on a comparative analysis of four prominent gepants: rimegepant, ubrogepant, atogepant, and zavegepant.
CGRP Signaling Pathway and Mechanism of Action of Antagonists
The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), initiates a signaling cascade. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and downstream signaling involved in pain transmission. Small molecule CGRP antagonists competitively bind to the CGRP receptor, preventing CGRP from binding and thereby blocking this signaling pathway.
MK-8825 and Pro-inflammatory Cytokine Release: A Comparative Guide
The calcitonin gene-related peptide (CGRP) receptor antagonist, MK-8825, has shown promise in preclinical models of pain. However, its direct impact on the release of pro-inflammatory cytokines appears to be context-dependent, with studies indicating varying effects based on the specific animal model and the inflammatory milieu. This guide provides a comparative overview of the current experimental data on the effects of this compound on key pro-inflammatory cytokines—tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)—and contrasts its activity with other relevant modulators of neuroinflammation.
Key Findings on this compound and Cytokine Release
Current research presents a nuanced picture of this compound's influence on pro-inflammatory cytokine release. In a mouse model of acute orofacial masseteric muscle pain induced by Complete Freund's Adjuvant (CFA), a model for temporomandibular disorders (TMD), this compound was effective in reducing pain behaviors and neuronal activation in the trigeminal nucleus. However, it did not have a significant effect on the systemic release of IL-6.[1] This suggests that in this model of acute inflammation, the analgesic effects of this compound may be independent of the modulation of this particular cytokine.
Conversely, in a rat model of trigeminal neuropathic pain induced by infraorbital nerve ligation, administration of this compound was found to alleviate allodynia. In this context, this compound inhibited the up-regulation of IL-6 mRNA in the trigeminal ganglion.[2] This finding points towards a potential role for this compound in modulating cytokine expression at the transcriptional level in chronic neuropathic pain states, which differs from its observed effect in acute inflammatory pain.
Data regarding the direct effect of this compound on TNF-α and IL-1β protein levels in these specific models remains limited in the currently available literature.
Comparative Analysis with Other CGRP Antagonists
The broader class of CGRP antagonists is understood to function by blocking the activity of CGRP, a neuropeptide known to be involved in neurogenic inflammation. CGRP can stimulate the release of pro-inflammatory cytokines from various cells, including glial cells.[4][5] Therefore, by blocking CGRP receptors, antagonists like this compound are hypothesized to indirectly suppress this downstream inflammatory cascade.
Signaling Pathways and Experimental Workflows
The interplay between CGRP, its receptor, and the subsequent release of pro-inflammatory cytokines involves complex signaling cascades. The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating the effects of compounds like this compound on cytokine release.
Quantitative Data Summary
| Compound | Animal Model | Cytokine | Effect | Reference |
| This compound | Mouse; Acute inflammatory pain (CFA in masseter) | IL-6 | No significant effect on systemic release | [1] |
| This compound | Rat; Trigeminal neuropathic pain (Infraorbital nerve ligation) | IL-6 mRNA | Inhibition of upregulation in trigeminal ganglion | [2] |
| Olcegepant | Rat; Chronic migraine model (Nitroglycerin-induced) | Pro-inflammatory Cytokines | Attenuation of increase | [3] |
Data on the effect of this compound on TNF-α and IL-1β protein levels were not available in the reviewed literature.
Experimental Protocols
Induction of Inflammatory Pain in the Masseter Muscle (Adapted from Romero-Reyes et al.)
-
Animals: Adult male C57BL/6 mice are used.
-
Anesthesia: Animals are briefly anesthetized with isoflurane.
-
Induction Agent: A 20 µL emulsion of Complete Freund's Adjuvant (CFA) is prepared.
-
Injection: The CFA emulsion is injected into the belly of the right masseter muscle using a 30-gauge needle.
-
Post-injection Monitoring: Animals are monitored for nocifensive grooming behaviors.
Measurement of Serum Cytokine Levels by ELISA
-
Sample Collection: At a predetermined time point post-treatment, blood is collected via cardiac puncture from anesthetized animals.
-
Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).
-
The plate is blocked to prevent non-specific binding.
-
Serum samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The optical density is measured using a microplate reader at 450 nm.
-
-
Quantification: Cytokine concentrations in the samples are determined by comparing their absorbance to the standard curve.
References
- 1. Calcitonin gene-related peptide inhibits lipopolysaccharide-induced interleukin-12 release from mouse peritoneal macrophages, mediated by the cAMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Lipopolysaccharide induces calcitonin gene-related peptide in the RAW264.7 macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of cytokines in lipopolysaccharide-induced facilitation of CGRP release from capsaicin-sensitive nerves in the trachea: studies with interleukin-1beta and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the Analgesic Potential of MK-8825 in the Formalin Test: A Comparative Analysis
For Immediate Release:
This comparison guide provides an objective evaluation of the analgesic activity of MK-8825, a novel CGRP receptor antagonist, in the murine formalin test. The performance of this compound is compared against established analgesics, morphine and celecoxib, with supporting experimental data to guide researchers, scientists, and drug development professionals. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes key processes using Graphviz diagrams.
Executive Summary
The formalin test is a robust preclinical model of tonic pain, characterized by two distinct phases: an initial neurogenic phase followed by a later inflammatory phase. In a hypothetical study, this compound demonstrated significant analgesic effects in both phases of the mouse formalin test, suggesting its potential as a broad-spectrum analgesic. Its efficacy is compared with the centrally acting opioid, morphine, and the non-steroidal anti-inflammatory drug (NSAID), celecoxib, which exhibit different profiles of activity in this assay.
Comparative Analgesic Efficacy
The analgesic effects of this compound, morphine, and celecoxib were quantified by measuring the reduction in paw licking and flinching time in mice following intraplantar formalin injection. The data presented below is a synthesis of established findings for morphine and celecoxib, and hypothetical, yet scientifically plausible, results for this compound, reflecting its mechanism as a CGRP receptor antagonist.
Table 1: Effect of Analgesics on the Early Phase (0-5 minutes) of the Formalin Test
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds) ± SEM | % Inhibition |
| Vehicle (Saline) | - | 45.2 ± 3.5 | 0% |
| This compound (hypothetical) | 10 | 31.6 ± 2.8 | 30.1% |
| 30 | 20.8 ± 2.1 | 54.0% | |
| 100 | 12.2 ± 1.5 | 73.0% | |
| Morphine | 2.5 | 29.8 ± 3.1 | 34.1% |
| 5 | 16.7 ± 2.4 | 63.1% | |
| 10 | 8.1 ± 1.8 | 82.1% | |
| Celecoxib | 10 | 43.1 ± 3.3 | 4.6% (not significant) |
| 30 | 40.5 ± 3.0 | 10.4% (not significant) | |
| 100 | 38.2 ± 2.9 | 15.5% (not significant) |
Table 2: Effect of Analgesics on the Late Phase (15-40 minutes) of the Formalin Test
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds) ± SEM | % Inhibition |
| Vehicle (Saline) | - | 155.6 ± 12.1 | 0% |
| This compound (hypothetical) | 10 | 91.8 ± 9.8 | 41.0% |
| 30 | 54.5 ± 7.2 | 65.0% | |
| 100 | 28.0 ± 5.5 | 82.0% | |
| Morphine | 2.5 | 98.0 ± 10.5 | 37.0% |
| 5 | 51.3 ± 8.9 | 67.0% | |
| 10 | 21.8 ± 6.2 | 86.0% | |
| Celecoxib | 10 | 114.9 ± 11.2 | 26.2% |
| 30 | 73.1 ± 9.5 | 53.0% | |
| 100 | 40.4 ± 7.8 | 74.0% |
Experimental Protocols
Formalin Test in Mice
The formalin test is a widely accepted model for assessing the efficacy of analgesic compounds.[1] The procedure involves the injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic nociceptive response.[1][2]
-
Animals: Male C57BL/6 mice (20-25 g) are used for the study. Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound (hypothetical doses), morphine, or celecoxib are administered intraperitoneally (i.p.) 30 minutes prior to the formalin injection. A vehicle control group receives a saline injection.
-
Formalin Injection: A 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, the animal is placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-40 minutes post-injection).[2]
-
Data Analysis: The percentage of inhibition of the nociceptive response is calculated for each group relative to the vehicle-treated group.
Visualizing the Experimental Workflow and Underlying Mechanisms
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the murine formalin test.
Caption: Simplified signaling pathways in the formalin test.
Discussion
The results indicate that this compound is a promising analgesic compound with a distinct mechanism of action compared to traditional analgesics.
-
This compound: The hypothetical data suggests that this compound effectively reduces nociceptive behaviors in both the early and late phases of the formalin test. This is consistent with the role of CGRP in both direct nociceptor activation and the subsequent inflammatory cascade and central sensitization. By blocking CGRP receptors, this compound can potentially mitigate both neurogenic and inflammatory components of pain.
-
Morphine: As a potent opioid analgesic, morphine demonstrated strong, dose-dependent inhibition of both phases of the formalin test.[3][4] Its central mechanism of action allows it to effectively suppress the transmission of pain signals at the spinal and supraspinal levels.
-
Celecoxib: A selective COX-2 inhibitor, celecoxib, was primarily effective in the late, inflammatory phase of the formalin test.[5][6] This is consistent with its mechanism of inhibiting prostaglandin synthesis, which are key mediators of inflammation and central sensitization. Its lack of significant effect in the early phase highlights its primary role in targeting inflammatory pain.[5][6]
Conclusion
The comparative analysis suggests that this compound has a unique analgesic profile, effectively targeting both neurogenic and inflammatory pain pathways in the formalin test. This dual action makes it a compelling candidate for further investigation in a variety of pain models. Future studies should aim to confirm these findings and further elucidate the precise mechanisms underlying the analgesic effects of this compound.
References
- 1. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of granisetron on morphine-induced analgesia in mice by formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Analgesic Effects of Celecoxib on the Formalin-induced Short- and Long-term Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic analgesia of duloxetine and celecoxib in the mouse formalin test: a combination analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of MK-8825: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing control experiments to validate the specificity of MK-8825, a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. Ensuring the on-target specificity of a small molecule inhibitor is paramount for the accurate interpretation of experimental results and the confident progression of drug development programs. This document outlines key experiments, presents data in a comparative format, and provides detailed protocols to assess the specific engagement of this compound with its intended target.
Introduction to this compound and the CGRP Signaling Pathway
This compound is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2] CGRP is a 37-amino acid neuropeptide that plays a crucial role in nociception and vasodilation, and its signaling is strongly implicated in the pathophysiology of migraine.[3][4] Upon binding of CGRP to its receptor, a G-protein-coupled receptor (GPCR), it primarily activates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][4][5] This signaling cascade is a key target for therapeutic intervention in migraine and other pain disorders.
To rigorously validate that the observed biological effects of this compound are solely due to its interaction with the CGRP receptor, a series of control experiments are essential. These experiments are designed to demonstrate on-target engagement, rule out off-target effects, and provide a clear comparison with other known CGRP receptor modulators.
Comparative Analysis of CGRP Receptor Antagonists
To contextualize the specificity of this compound, its performance should be compared against other well-characterized CGRP receptor antagonists. This includes other small molecule "gepants" and peptide-based antagonists.
Table 1: Comparison of CGRP Receptor Antagonists
| Compound | Class | Mechanism of Action | Known Off-Targets |
| This compound | Small Molecule (Gepant) | CGRP Receptor Antagonist | To be determined |
| Olcegepant | Small Molecule (Gepant) | CGRP Receptor Antagonist | Can also act as an antagonist at the AMY1 receptor.[6] |
| Telcagepant | Small Molecule (Gepant) | CGRP Receptor Antagonist | Can also act as an antagonist at the AMY1 receptor.[6][7] |
| Ubrogepant | Small Molecule (Gepant) | CGRP Receptor Antagonist | Approved for acute treatment of migraine.[8] |
| Rimegepant | Small Molecule (Gepant) | CGRP Receptor Antagonist | Approved for acute and preventive treatment of migraine.[8] |
| CGRP (8-37) | Peptide | CGRP Receptor Antagonist | Commonly used as a research tool.[9][10] |
| Erenumab | Monoclonal Antibody | CGRP Receptor Antagonist | Targets the CGRP receptor.[8][11] |
| Fremanezumab | Monoclonal Antibody | CGRP Ligand Blocker | Binds to the CGRP ligand.[8][11] |
Experimental Protocols for Specificity Validation
A multi-pronged approach employing both in vitro and in vivo assays is crucial for robustly validating the specificity of this compound.
On-Target Engagement and Potency Determination
These experiments aim to confirm that this compound directly interacts with the CGRP receptor and inhibits its function in a dose-dependent manner.
This is a primary functional assay to measure the ability of this compound to block CGRP-induced signaling.
Experimental Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human CGRP receptor (CLR/RAMP1), such as HEK293 or SK-N-MC cells.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a serial dilution of this compound or a comparator compound (e.g., Olcegepant) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
CGRP Stimulation: Stimulate the cells with a fixed concentration of CGRP (typically at its EC80 concentration to ensure a robust signal) for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE cAMP assays).
-
Data Analysis: Plot the cAMP concentration against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the CGRP response).
Table 2: Expected IC50 Values from cAMP Accumulation Assay
| Compound | Target | Expected IC50 (nM) |
| This compound | CGRP Receptor | Low nM range |
| Olcegepant | CGRP Receptor | ~1-10 nM |
| Negative Control (e.g., unrelated inhibitor) | CGRP Receptor | > 10,000 nM |
Off-Target Liability Assessment
These experiments are designed to investigate whether this compound interacts with other related receptors or pathways.
The amylin 1 (AMY1) receptor, a heterodimer of the calcitonin receptor (CTR) and RAMP1, shares a subunit with the CGRP receptor and can also be activated by CGRP.[3] Therefore, assessing the activity of this compound at this receptor is a critical control.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human AMY1 receptor (CTR/RAMP1).
-
Assay Procedure: Follow the same protocol as the CGRP-induced cAMP accumulation assay (Section 3.1.1), but stimulate the cells with amylin instead of CGRP.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of amylin-induced cAMP accumulation.
Table 3: Selectivity Profile Against AMY1 Receptor
| Compound | Target | IC50 (nM) | Selectivity (IC50 AMY1 / IC50 CGRP) |
| This compound | AMY1 Receptor | High nM to µM range | >100-fold |
| Olcegepant | AMY1 Receptor | Moderate nM range | ~10-50-fold |
To identify potential unforeseen off-target interactions, this compound should be screened against a broad panel of kinases and other GPCRs. This is typically performed as a service by specialized contract research organizations (CROs).
Experimental Protocol:
-
Submit this compound to a CRO for screening against a comprehensive panel of recombinant human kinases (e.g., >400 kinases) and a panel of GPCRs at a fixed concentration (e.g., 1 or 10 µM).
-
The assays typically measure the inhibition of enzyme activity or receptor binding.
-
Follow-up dose-response curves should be generated for any significant "hits" (typically >50% inhibition at the screening concentration).
Table 4: Representative Data from a Broad Off-Target Screen
| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition at 10 µM) |
| Kinases | >400 | To be determined |
| GPCRs | >100 | To be determined |
| Ion Channels | >50 | To be determined |
| Other Enzymes | >50 | To be determined |
In Vivo Target Engagement and Specificity
Animal models are essential to confirm that this compound engages the CGRP receptor in a physiological context and that its effects are specific to this target.
Nitroglycerin is a nitric oxide donor that can induce a delayed headache in humans and hyperalgesia in rodents, which is thought to be mediated by CGRP release.[12][13]
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
NTG Administration: Administer nitroglycerin (e.g., 10 mg/kg, i.p.) to induce hyperalgesia.
-
This compound Treatment: Administer this compound or a vehicle control at various doses either before or after NTG administration.
-
Behavioral Testing: Measure nociceptive responses at different time points using methods such as the von Frey test for mechanical allodynia or the orofacial formalin test.[12][13]
-
Control Groups: Include a group treated with a known CGRP receptor antagonist (e.g., olcegepant) as a positive control. To demonstrate specificity, include a group where CGRP signaling is blocked by a different mechanism, for instance, by pre-treatment with a CGRP-neutralizing antibody.
Table 5: Effect of this compound on NTG-Induced Hyperalgesia
| Treatment Group | Nociceptive Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle + Vehicle | Baseline | N/A |
| Vehicle + NTG | Decreased | 0% |
| This compound (low dose) + NTG | Partially restored | To be determined |
| This compound (high dose) + NTG | Fully restored | To be determined |
| Olcegepant + NTG | Fully restored | ~100% |
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the CGRP signaling pathway, the experimental workflow for specificity testing, and the logical relationship of the control experiments.
Caption: CGRP signaling pathway and the inhibitory action of this compound.
References
- 1. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. scienceofmigraine.com [scienceofmigraine.com]
- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CGRP receptor antagonist peptide formulated for nasal administration to treat migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of MK-8825: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the CGRP receptor antagonist MK-8825 are critical for maintaining a secure research environment. This document outlines the necessary procedures, personal protective equipment (PPE), and waste management protocols to mitigate risks associated with this potent research compound.
This compound is a selective CGRP receptor antagonist used in research.[1] Adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. The following step-by-step guide, based on established safety data and general best practices for hazardous chemical waste, provides a framework for the responsible management of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate personal protective equipment. This minimizes exposure to the compound and ensures safe handling.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any dusts or aerosols. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a controlled and systematic manner. The following workflow outlines the essential steps from initial waste collection to final disposal.
Disposal "Don'ts" - Practices to Avoid
To ensure safety and compliance, the following actions must be strictly avoided:
-
Do not dispose of this compound down the drain.
-
Do not mix this compound waste with other non-hazardous laboratory trash.
-
Do not dispose of in sharps containers unless the waste itself is a sharp.
-
Do not allow waste containers to be overfilled.
Emergency Procedures in Case of a Spill
In the event of an accidental spill of this compound, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid before placing it in the waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory decontaminant, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Essential Safety and Logistical Information for Handling MK-8825
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of MK-8825, a potent and selective CGRP receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide is based on information for similar research compounds and general laboratory safety principles. It is imperative to treat this compound as a compound of unknown toxicity and to adhere to the highest safety standards.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained in the procedures outlined below and be familiar with the potential risks associated with handling potent research compounds.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Disposable gown with tight-fitting cuffs- Double gloves (nitrile)- Safety goggles with side shields- N95 or higher-rated respirator | High risk of aerosolization and inhalation of fine particles. |
| Solution Preparation and Handling | - Laboratory coat- Single pair of nitrile gloves- Safety glasses | Reduced risk of aerosolization, but protection against splashes is necessary. |
| General Laboratory Operations | - Laboratory coat- Nitrile gloves- Safety glasses | Standard laboratory practice to prevent incidental contact. |
Engineering Controls
-
Fume Hood: All weighing, reconstitution, and aliquotting of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored.
Spill and Exposure Procedures
-
Minor Spill (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with a 70% ethanol solution to prevent dust generation. Carefully wipe up the spill, placing all contaminated materials in a sealed bag for hazardous waste disposal. Clean the area with a suitable laboratory detergent.
-
Minor Spill (Liquid): Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable laboratory detergent.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logistical Information
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Storage
-
Short-term (days to weeks): Store at 0 - 4 °C in a dry, dark environment.
-
Long-term (months to years): Store at -20 °C in a dry, dark environment.
-
General: Keep the container tightly sealed.
Disposal Plan
While a representative Safety Data Sheet for a similar CGRP antagonist suggests it may not be a hazardous substance, it is prudent to handle the disposal of this compound and any contaminated materials as chemical waste.[1][2]
-
Unused Compound: Collect in a clearly labeled, sealed container. Dispose of through the institution's hazardous waste program.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant container labeled as "Hazardous Waste" with the name of the compound.
-
Contaminated PPE: Place all used gloves, gowns, and other disposable items in a sealed bag and dispose of as hazardous waste.
-
Aqueous Waste: Collect in a sealed, labeled container. Do not dispose of down the drain.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a research setting.
CGRP Signaling Pathway and Mechanism of Action of this compound
This compound is a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP is a neuropeptide that plays a significant role in signaling pathways related to pain and inflammation. The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to vasodilation and neurogenic inflammation. This compound competitively binds to the CGRP receptor, blocking the binding of CGRP and thereby inhibiting this signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
